Isodorsmanin A
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(5-hydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-20(2)12-11-16-18(23)10-8-15(19(16)24-20)17(22)9-5-13-3-6-14(21)7-4-13/h3-10,21,23H,11-12H2,1-2H3/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDVPKQZRCGYNR-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C=CC(=C2O1)C(=O)C=CC3=CC=C(C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC2=C(C=CC(=C2O1)C(=O)/C=C/C3=CC=C(C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isodorsmanin A: A Technical Guide to its Discovery, Natural Source, and Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodorsmanin A, a chalcone metabolite, has emerged as a compound of significant interest within the scientific community due to its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, detailing its natural source, and, where publicly available, its discovery. A significant focus is placed on its biological activity, particularly its mechanism of action in modulating inflammatory responses at the cellular level. This document includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling pathways involved, aiming to equip researchers and drug development professionals with a thorough understanding of this promising natural product.
Discovery and Natural Source
Chemical Structure:
This compound is a chalcone with the molecular formula C₂₀H₂₀O₄ and a molecular weight of 324.37 g/mol .
Isolation and Structure Elucidation: A Methodological Overview
While the specific, original spectroscopic data for the structure elucidation of this compound is not publicly available, this section outlines a standard and plausible methodology for its isolation and characterization from its natural source, based on established protocols for similar compounds from Psoralea corylifolia.
Extraction and Isolation Protocol
A likely protocol for the isolation of this compound from the dried seeds of Psoralea corylifolia would involve the following steps:
-
Grinding and Extraction: The dried seeds are first ground into a fine powder to increase the surface area for solvent extraction. The powder is then typically subjected to solvent extraction, often using methanol or ethanol, at room temperature or with gentle heating to facilitate the release of secondary metabolites.
-
Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure. This concentrated extract is then subjected to liquid-liquid partitioning with solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their solubility. Chalcones like this compound are expected to partition into the ethyl acetate fraction.
-
Chromatographic Purification: The ethyl acetate fraction, enriched with chalcones, is further purified using a combination of chromatographic techniques. This multi-step process may include:
-
Column Chromatography: Initial separation on a silica gel column using a gradient of solvents (e.g., a hexane-ethyl acetate gradient) to separate fractions based on polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the this compound-containing fractions is achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase to yield the pure compound.
-
Structure Elucidation Protocol
The chemical structure of the isolated pure compound would then be determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques would be used to determine the molecular weight of the compound by identifying the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: To identify the number and types of carbon atoms (e.g., methyl, methylene, aromatic, carbonyl).
-
2D NMR (COSY, HSQC, HMBC): To establish the complete connectivity of the molecule by correlating protons with protons (COSY), protons with directly attached carbons (HSQC), and protons with carbons over two or three bonds (HMBC).
-
Biological Activity: Anti-inflammatory Properties
This compound has demonstrated significant anti-inflammatory effects in in-vitro studies, primarily investigated in lipopolysaccharide (LPS)-stimulated macrophage models.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data on the inhibitory effects of this compound on the production of key inflammatory mediators and cytokines in LPS-stimulated RAW 264.7 macrophages.
Table 1: Inhibition of Inflammatory Mediators by this compound
| Concentration (µM) | % Inhibition of Nitric Oxide (NO) | % Inhibition of Prostaglandin E₂ (PGE₂) |
| 1.56 | Not Significant | Not Significant |
| 3.13 | Not Significant | Not Significant |
| 6.25 | Significant Inhibition | Significant Inhibition |
| 12.5 | 80.4% | 36.5% |
Table 2: Inhibition of Pro-inflammatory Cytokines by this compound
| Concentration (µM) | % Inhibition of TNF-α | % Inhibition of IL-6 | % Inhibition of IL-1β |
| 3.13 | Not Significant | Not Significant | Not Significant |
| 6.25 | Not Significant | Significant Inhibition | Significant Inhibition |
| 12.5 | 18.6% | 45.1% | 73.7% |
Data is derived from studies on LPS-stimulated RAW 264.7 macrophages.
Mechanism of Action: Inhibition of JNK and NF-κB Signaling Pathways
This compound exerts its anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response. Specifically, it has been shown to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family. Furthermore, this compound prevents the degradation of the inhibitor of kappa B alpha (IκB-α), which in turn blocks the activation and nuclear translocation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) transcription factor.[2] This dual inhibition leads to a downstream reduction in the expression of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the anti-inflammatory activity of this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment Protocol: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulation with lipopolysaccharide (LPS; typically 1 µg/mL) to induce an inflammatory response.
Measurement of Nitric Oxide (NO) Production
-
RAW 264.7 cells are seeded in a 96-well plate and treated as described in section 4.1.
-
After the incubation period, the cell culture supernatant is collected.
-
The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent system.
-
The absorbance is measured at 540 nm using a microplate reader, and the nitrite concentration is calculated from a sodium nitrite standard curve.
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
-
RAW 264.7 cells are cultured and treated in a similar manner to the NO assay.
-
The cell culture supernatant is collected after the treatment period.
-
The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
The absorbance is read at the appropriate wavelength, and cytokine concentrations are determined from their respective standard curves.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-JNK, total JNK, IκB-α, and a loading control like β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the JNK and NF-κB signaling pathways.
Experimental Workflow Diagram
Caption: General workflow for isolation and anti-inflammatory evaluation.
Conclusion
This compound, a chalcone derived from Psoralea corylifolia, exhibits promising anti-inflammatory properties through the targeted inhibition of the JNK and NF-κB signaling pathways. The quantitative data and mechanistic insights presented in this guide underscore its potential as a lead compound for the development of novel anti-inflammatory therapeutics. Further research, including in-vivo efficacy and safety studies, is warranted to fully elucidate its therapeutic potential. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate this compound and other related natural products.
References
The Potential of Psoralea corylifolia as a Natural Source of the Anti-Inflammatory Agent Isodorsmanin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoralea corylifolia L., commonly known as Babchi, is a plant with a long history of use in traditional medicine, particularly in Ayurveda and Chinese medicine.[1] Its seeds are a rich reservoir of various bioactive phytochemicals, including coumarins, flavonoids, and meroterpenes.[1] Among these, the chalcone Isodorsmanin A has emerged as a compound of significant interest due to its potent anti-inflammatory properties. This technical guide provides an in-depth overview of Psoralea corylifolia as a source of this compound, focusing on its extraction, isolation, and mechanism of action, with the aim of supporting further research and development in the pharmaceutical and nutraceutical industries.
Quantitative Analysis of this compound's Anti-Inflammatory Activity
This compound exhibits significant anti-inflammatory effects by modulating key signaling pathways.[2][3] Its activity has been quantified in vitro, demonstrating a dose-dependent inhibition of various pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage (RAW 264.7) cells.
Table 1: Inhibitory Effects of this compound on Pro-inflammatory Cytokine Production [2][4]
| Concentration of this compound (µM) | Inhibition of TNF-α Production (%) | Inhibition of IL-6 Production (%) | Inhibition of IL-1β Production (%) |
| 3.13 | - | Significant Inhibition | Significant Inhibition |
| 6.25 | - | Significant Inhibition | Significant Inhibition |
| 12.5 | 18.6 | 45.1 | 73.7 |
Table 2: Effect of this compound on the Expression of Key Inflammatory Enzymes [4]
| Treatment | Relative mRNA Expression of iNOS | Relative mRNA Expression of COX-2 |
| Control | Baseline | Baseline |
| LPS (100 ng/mL) | Significantly Increased | Significantly Increased |
| This compound (6.25 µM) + LPS | Significantly Decreased vs. LPS | Significantly Decreased vs. LPS |
| This compound (12.5 µM) + LPS | Significantly Decreased vs. LPS | Significantly Decreased vs. LPS |
Experimental Protocols
Proposed Method for Extraction and Isolation of this compound
While specific protocols for this compound are not extensively detailed in the literature, a scientifically sound methodology can be proposed based on established techniques for isolating chalcones and other phenolic compounds from Psoralea corylifolia.[5][6][7][8][9]
1. Preparation of Plant Material:
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Obtain dried seeds of Psoralea corylifolia.
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Grind the seeds into a coarse powder to increase the surface area for extraction.
2. Extraction:
-
Perform Soxhlet extraction or maceration of the powdered seeds with a suitable solvent. Given that chalcones are often extracted with solvents of intermediate polarity, 70-90% ethanol or methanol are recommended.[10]
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For maceration, soak the powdered seeds in the chosen solvent (e.g., 1:10 w/v) for 24-48 hours with occasional agitation.
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For Soxhlet extraction, continuously extract the powder for 6-8 hours.
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After extraction, filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Fractionation:
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Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Chalcones are expected to be enriched in the ethyl acetate fraction.
4. Isolation and Purification:
-
Subject the ethyl acetate fraction to column chromatography over silica gel.
-
Elute the column with a gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) and combine fractions with similar profiles.
-
Further purify the this compound-containing fractions using preparative High-Performance Liquid Chromatography (HPLC) with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to yield the pure compound.
In Vitro Anti-Inflammatory Activity Assay
This protocol is based on the methodology described by Chung et al. (2023).[2]
1. Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
2. Treatment:
-
Seed the cells in appropriate culture plates.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 3.13, 6.25, and 12.5 µM) for 3 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for a specified duration (e.g., 21-24 hours) to induce an inflammatory response.
3. Quantification of Inflammatory Mediators:
-
Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[11]
-
Nitric Oxide (NO) Measurement (Griess Assay): Measure the accumulation of nitrite in the culture supernatant as an indicator of NO production using the Griess reagent.
-
Gene Expression Analysis (RT-qPCR): Isolate total RNA from the cells and perform reverse transcription followed by quantitative PCR (qPCR) to determine the relative mRNA expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
4. Western Blot Analysis for Signaling Pathway Proteins:
-
Lyse the treated cells and extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of JNK and components of the NF-κB pathway (e.g., p65, IκB-α).
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-inflammatory effects primarily by inhibiting the c-Jun N-terminal kinase (JNK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways.[2][3]
Inhibition of the JNK Signaling Pathway
Upon stimulation by LPS, the JNK pathway is activated through a phosphorylation cascade. This compound has been shown to inhibit the phosphorylation of JNK, thereby attenuating the downstream inflammatory response.[2][12]
Caption: Inhibition of the JNK signaling pathway by this compound.
Inhibition of the NF-κB Signaling Pathway
This compound also interferes with the NF-κB signaling cascade. It prevents the degradation of the inhibitor of kappa B alpha (IκB-α), which in turn blocks the translocation of the p65 subunit of NF-κB into the nucleus. This sequestration of NF-κB in the cytoplasm prevents the transcription of pro-inflammatory genes.[2][3][13]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Prevents Inflammatory Response in LPS-Stimulated Macrophages by Inhibiting the JNK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Prevents Inflammatory Response in LPS-Stimulated Macrophages by Inhibiting the JNK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress of isolation, chemical synthesis and biological activities of natural chalcones bearing 2-hydroxy-3-methyl-3-butenyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and Characterization of Two Chalcone Derivatives with Anti-Hepatitis B Virus Activity from the Endemic Socotraen Dracaena cinnabari (Dragon’s Blood Tree) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phcog.com [phcog.com]
- 9. Constituents of Psoralea corylifolia Fruits and Their Effects on Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Psoralea corylifolia L. and its active component isobavachalcone demonstrate antibacterial activity against Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Enhancement of NF-κB activity by resveratrol in cytokine-exposed mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isodorsmanin A: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodorsmanin A is a natural chalcone compound found in the dried seeds of Psoralea corylifolia L.[1][2] This technical guide provides a comprehensive overview of its chemical structure, properties, and its significant anti-inflammatory activity. The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry, pharmacology, and drug discovery.
Chemical Structure and Properties
This compound is classified as a chalcone, a type of flavonoid characterized by an open C3 bridge between two aromatic rings. Its chemical and physical properties are summarized below.
General Properties
| Property | Value | Source |
| Chemical Name | (2E)-1-(5-hydroxy-2,2-dimethyl-3,4-dihydro-2H-chromen-8-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one | [3] |
| CAS Number | 118266-99-2 | [3] |
| Molecular Formula | C20H20O4 | [3] |
| Molecular Weight | 324.37 g/mol | [3] |
| Appearance | Yellow powder | |
| Melting Point | 239-240 °C | [3] |
Solubility
Spectroscopic Data
Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectra for this compound are not widely published. The following sections provide an overview of the expected spectral characteristics based on its chemical structure.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons on the two phenyl rings, the vinyl protons of the α,β-unsaturated ketone, and the protons of the dimethylchromene ring system. The ¹³C NMR spectrum would display signals for the carbonyl carbon, the olefinic carbons, the aromatic carbons, and the carbons of the dimethylchromene moiety.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would likely exhibit characteristic absorption bands for the hydroxyl (-OH) group (broad peak around 3200-3600 cm⁻¹), the α,β-unsaturated ketone (C=O) stretch (around 1650-1680 cm⁻¹), C=C stretching of the aromatic rings and the vinyl group (in the 1450-1600 cm⁻¹ region), and C-O stretching vibrations.
Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be characteristic of the chalcone and chromene structures, likely involving cleavages of the propenone chain and fragmentation of the chromene ring.
Biological Activity: Anti-inflammatory Effects
Recent studies have highlighted the potent anti-inflammatory properties of this compound. Research by Chung YC, et al. (2023) demonstrated that this compound suppresses the production of key inflammatory mediators and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][2]
Inhibition of Inflammatory Mediators and Cytokines
This compound was found to dose-dependently inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[1][2] This inhibition is attributed to the downregulation of the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2] Furthermore, this compound significantly reduced the secretion of the pro-inflammatory cytokines tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2]
The following table summarizes the inhibitory effects of this compound on these inflammatory molecules at its highest tested non-cytotoxic concentration (12.5 µM).[9]
| Inflammatory Mediator/Cytokine | Inhibition at 12.5 µM |
| TNF-α | 18.6% |
| IL-6 | 45.1% |
| IL-1β | 73.7% |
Mechanism of Action: JNK and NF-κB Signaling Pathways
The anti-inflammatory effects of this compound are mediated through the inhibition of the c-Jun N-terminal kinase (JNK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways.[1][2] this compound was shown to inhibit the phosphorylation of JNK and prevent the degradation of the inhibitor of NF-κB, IκB-α.[1][2] By preventing IκB-α degradation, this compound blocks the nuclear translocation and activation of the NF-κB transcription factor, a critical regulator of inflammatory gene expression.
Caption: JNK Signaling Pathway Inhibition by this compound.
Caption: NF-κB Signaling Pathway Inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study by Chung YC, et al. (2023), which investigated the anti-inflammatory effects of this compound.
Cell Culture and Treatment
Caption: Experimental Workflow for Cell Treatment and Analysis.
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37 °C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol: Cells were pretreated with various concentrations of this compound (typically 3.13, 6.25, or 12.5 µM) for 3 hours.[9] Following pretreatment, the cells were stimulated with 100 ng/mL of lipopolysaccharide (LPS) for a specified duration depending on the assay.[9][10]
Measurement of NO, PGE2, and Pro-inflammatory Cytokines
-
Incubation Time: After LPS stimulation, cells were incubated for 21 hours.[9]
-
NO Assay: The concentration of nitric oxide in the culture supernatant was determined using the Griess reagent.
-
PGE2 and Cytokine Assays (TNF-α, IL-6, IL-1β): The levels of PGE2 and the pro-inflammatory cytokines in the culture supernatants were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, according to the manufacturer's instructions.[2]
Western Blot Analysis
-
Incubation Time: For the analysis of protein phosphorylation, cells were stimulated with LPS for 2 hours following pretreatment with this compound.[10]
-
Cell Lysis: Cells were lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% skim milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4 °C with primary antibodies specific for total and phosphorylated forms of JNK and IκB-α.
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent.
Isolation and Purification
This compound is a constituent of the dried seeds of Psoralea corylifolia.[1][2] While a specific, detailed protocol for the isolation and purification of this compound was not found in the reviewed literature, general methods for isolating compounds from this plant involve solvent extraction followed by chromatographic techniques. A typical procedure would involve:
-
Extraction: The powdered seeds of Psoralea corylifolia are extracted with a solvent such as methanol or ethanol.
-
Chromatography: The crude extract is then subjected to column chromatography over silica gel, eluting with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) to separate the different components.
-
Purification: Fractions containing this compound, identified by thin-layer chromatography (TLC), are pooled and further purified by techniques such as preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.
Conclusion
This compound is a promising natural product with well-documented anti-inflammatory properties. Its mechanism of action, involving the dual inhibition of the JNK and NF-κB signaling pathways, makes it a compelling candidate for further investigation in the development of novel anti-inflammatory therapeutics. This guide provides a foundational understanding of its chemical and biological characteristics to aid researchers in their future studies.
References
- 1. This compound Prevents Inflammatory Response in LPS-Stimulated Macrophages by Inhibiting the JNK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. crotmadine | CAS#:118266-99-2 | Chemsrc [chemsrc.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Methanol dmso | Sigma-Aldrich [sigmaaldrich.com]
- 7. Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gchemglobal.com [gchemglobal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Isodorsmanin A: A Technical Guide to its Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodorsmanin A, a chalcone metabolite, has demonstrated significant anti-inflammatory properties. This document provides a comprehensive technical overview of its biological activity, focusing on its mechanism of action in downregulating key inflammatory pathways. Quantitative data from in-vitro studies are presented, along with detailed experimental protocols and visual representations of the signaling cascades affected by this compound. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory therapeutics.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in a wide range of diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery. This compound, a natural compound, has emerged as a promising candidate due to its ability to modulate critical inflammatory signaling pathways. This guide delves into the core biological activities of this compound, providing a detailed analysis of its effects on cellular and molecular targets.
Quantitative Analysis of Biological Activity
The anti-inflammatory effects of this compound have been quantified in studies using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7). The following tables summarize the key quantitative data, demonstrating the dose-dependent inhibitory activity of this compound on the production of inflammatory mediators and cytokines.
Table 1: Effect of this compound on Inflammatory Mediators
| Concentration (µM) | NO Production Inhibition (%) | PGE₂ Production Inhibition (%) | iNOS mRNA Downregulation | COX-2 mRNA Downregulation |
| 3.13 | Significant | Significant | Not specified | Not specified |
| 6.25 | Significant | Significant | Significant | Significant |
| 12.5 | Significant | Significant | Significant | Significant |
Table 2: Effect of this compound on Pro-inflammatory Cytokines [1][2]
| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| 3.13 | Not significant | Significant | Significant |
| 6.25 | Not significant | Significant | Significant |
| 12.5 | 18.6 | 45.1 | 73.7 |
Mechanism of Action: Signaling Pathway Inhibition
This compound exerts its anti-inflammatory effects by targeting key signaling pathways, primarily the c-Jun N-terminal kinase (JNK) MAPK and Nuclear Factor-kappa B (NF-κB) pathways.
Inhibition of the JNK MAPK Pathway
This compound has been shown to inhibit the phosphorylation of JNK, a critical step in the MAPK signaling cascade that is activated by inflammatory stimuli like LPS.[1][3] By blocking JNK phosphorylation, this compound disrupts the downstream signaling events that lead to the expression of pro-inflammatory genes.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound prevents the degradation of IκBα, thereby inhibiting NF-κB activation.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Protocol: Cells are pre-treated with varying concentrations of this compound (e.g., 3.13, 6.25, and 12.5 µM) for 3 hours, followed by stimulation with 100 ng/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 21 hours for cytokine measurements).[2][4]
Nitric Oxide (NO) Assay
-
Principle: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Procedure:
-
Collect cell culture supernatants after treatment.
-
Mix equal volumes of supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: To quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and prostaglandin E₂ (PGE₂) in the cell culture supernatants.
-
Procedure:
-
Use commercially available ELISA kits specific for each cytokine or PGE₂.
-
Follow the manufacturer's instructions for coating plates with capture antibody, adding samples and standards, incubation with detection antibody, addition of substrate, and stopping the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentrations based on the standard curve.
-
Western Blot Analysis
-
Principle: To detect the protein levels of phosphorylated JNK (p-JNK), IκBα, and other target proteins.
-
Procedure:
-
Lyse the treated cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the target proteins.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
-
Principle: To measure the mRNA expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
-
Procedure:
-
Isolate total RNA from treated cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qRT-PCR using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
-
Conclusion
This compound demonstrates potent anti-inflammatory activity by effectively inhibiting the JNK MAPK and NF-κB signaling pathways. The quantitative data and detailed protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for inflammatory diseases. Its ability to modulate multiple key inflammatory mediators and cytokines underscores its potential as a multi-target anti-inflammatory drug candidate. Further in-vivo studies are warranted to validate these findings and to assess the therapeutic potential of this compound in preclinical models of inflammation.
References
- 1. This compound Prevents Inflammatory Response in LPS-Stimulated Macrophages by Inhibiting the JNK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Prevents Inflammatory Response in LPS-Stimulated Macrophages by Inhibiting the JNK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Isodorsmanin A: A Chalcone Metabolite with Potent Anti-Inflammatory Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Isodorsmanin A, a chalcone metabolite isolated from the dried seeds of Psoralea corylifolia L., has emerged as a promising natural compound with significant anti-inflammatory properties.[1][2][3] Chalcones are a class of open-chain flavonoids that are precursors in the biosynthesis of other flavonoids and are known for a wide range of biological activities.[2] This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action as an anti-inflammatory agent, quantitative data from key experimental studies, and detailed experimental protocols.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of the c-Jun N-terminal kinase (JNK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways.[1][2][3] In response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), these pathways are typically activated, leading to the production of various inflammatory mediators.
This compound has been shown to suppress the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2).[1][2][3] This suppression is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of NO and PGE2, respectively.[1][2]
Furthermore, this compound significantly reduces the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2][3] The molecular mechanism underlying these effects involves the inhibition of JNK phosphorylation and the prevention of the degradation of the inhibitor of NF-κB, IκB-α.[1][2][3] By preventing IκB-α degradation, this compound blocks the translocation of the NF-κB p65 subunit to the nucleus, thereby inhibiting the transcription of genes encoding pro-inflammatory mediators.[2]
Quantitative Data
The anti-inflammatory effects of this compound have been quantified in several key studies. The following tables summarize the dose-dependent effects of this compound on various inflammatory markers in LPS-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production
| Concentration of this compound (µM) | Inhibition of NO Production (%) | Inhibition of PGE2 Production (%) |
| 1.56 | Not significant | Not significant |
| 3.13 | Not significant | Not significant |
| 6.25 | Significant Inhibition | Significant Inhibition |
| 12.5 | Significant Inhibition | Significant Inhibition |
Data adapted from Chung et al., 2023.[2][3]
Table 2: Effect of this compound on Pro-inflammatory Cytokine Expression
| Concentration of this compound (µM) | Inhibition of TNF-α Expression (%) | Inhibition of IL-6 Expression (%) | Inhibition of IL-1β Expression (%) |
| 3.13 | Not significant | Not significant | Not significant |
| 6.25 | Not significant | Significant Inhibition | Significant Inhibition |
| 12.5 | 18.6 | 45.1 | 73.7 |
Data presented as percentage inhibition compared to LPS-only treated cells. All results are statistically significant (p < 0.05 or p < 0.01). Adapted from Chung et al., 2023.[2][4]
Table 3: Effect of this compound on iNOS and COX-2 mRNA Expression
| Concentration of this compound (µM) | Reduction in iNOS mRNA Expression (%) | Reduction in COX-2 mRNA Expression (%) |
| 6.25 | 32.5 | Not specified |
| 12.5 | 65.1 | Significant Reduction |
Data adapted from Chung et al., 2023.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-inflammatory activity.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere for 24 hours. Subsequently, cells are pre-treated with various concentrations of this compound (e.g., 1.56, 3.13, 6.25, 12.5, and 25 µM) for 3 hours.[2] Following pre-treatment, cells are stimulated with 100 ng/mL of lipopolysaccharide (LPS) for a further 21 hours to induce an inflammatory response.[2]
Measurement of Nitric Oxide (NO) Production
-
Principle: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Procedure:
-
After the treatment period, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.
-
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
-
Principle: Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of specific cytokines in the cell culture supernatant.
-
Procedure:
-
Commercially available ELISA kits for TNF-α, IL-6, and IL-1β are used according to the manufacturer's instructions.
-
Briefly, culture supernatants are added to wells of a microplate pre-coated with antibodies specific to the cytokine of interest.
-
After incubation and washing steps, a detection antibody conjugated to an enzyme is added.
-
A substrate is then added, and the resulting colorimetric reaction is measured using a microplate reader.
-
Cytokine concentrations are determined by comparison with a standard curve.[5]
-
Western Blot Analysis for Signaling Proteins (JNK, p-JNK, IκB-α)
-
Principle: Western blotting is used to detect and quantify the levels of total and phosphorylated JNK, as well as the level of IκB-α protein.
-
Procedure:
-
Cells are pre-treated with this compound (6.25 or 12.5 µM) for 3 hours and then stimulated with LPS (100 ng/mL) for 2 hours.[6]
-
Total cell lysates are prepared using a lysis buffer.
-
Protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked and then incubated with primary antibodies against total JNK, phosphorylated JNK (p-JNK), and IκB-α.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the JNK and NF-κB signaling pathways.
Caption: Experimental workflow for evaluating this compound's anti-inflammatory effects.
References
- 1. This compound Prevents Inflammatory Response in LPS-Stimulated Macrophages by Inhibiting the JNK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Prevents Inflammatory Response in LPS-Stimulated Macrophages by Inhibiting the JNK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Isodorsmanin A: A Technical Guide to its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary findings on the anti-inflammatory effects of Isodorsmanin A (IDA), a chalcone isolated from the dried seeds of Psoralea corylifolia L. The following sections detail the quantitative data from in vitro studies, the experimental protocols utilized, and the key signaling pathways implicated in its mechanism of action.
Core Anti-inflammatory Mechanism: Dual Inhibition of JNK and NF-κB Signaling Pathways
Preliminary research indicates that this compound exerts its anti-inflammatory effects primarily through the modulation of two critical signaling cascades: the c-Jun N-terminal kinase (JNK) pathway, a component of the mitogen-activated protein kinase (MAPK) family, and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. In studies involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound was shown to suppress the expression of inflammatory mediators and pro-inflammatory cytokines by inhibiting these pathways.[1][2]
The proposed mechanism involves the inhibition of JNK phosphorylation and the prevention of the degradation of the inhibitor of NF-κB, IκB-α.[1][3][4] By preventing IκB-α degradation, this compound effectively blocks the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the transcription of target inflammatory genes.[2]
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory activity of this compound has been quantified in studies using LPS-stimulated RAW 264.7 macrophages. The data demonstrates a dose-dependent reduction in the production of key inflammatory mediators.
Table 1: Effect of this compound on Inflammatory Mediator Production
| Inflammatory Mediator | This compound Concentration (µM) | Inhibition (%) | Statistical Significance |
| TNF-α | 12.5 | 18.6 | p < 0.05 |
| IL-6 | 12.5 | 45.1 | p < 0.01 |
| IL-1β | 12.5 | 73.7 | p < 0.01 |
| IL-6 | 3.13, 6.25, 12.5 | Significant inhibition at all concentrations | p < 0.05 or *p < 0.01 |
| IL-1β | 3.13, 6.25, 12.5 | Significant inhibition at all concentrations | p < 0.05 or *p < 0.01 |
Data sourced from studies on LPS-stimulated RAW 264.7 macrophages.[1]
Table 2: Effect of this compound on the Expression of Inflammatory Enzymes
| Gene | This compound Concentration (µM) | Outcome |
| iNOS | Not specified | Downregulated mRNA levels |
| COX-2 | Not specified | Downregulated mRNA levels |
This compound was found to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) without cytotoxicity.[3][4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary studies on this compound.
Cell Culture and Treatment
RAW 264.7 macrophages were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For experiments, cells were pretreated with various concentrations of this compound (e.g., 3.13, 6.25, or 12.5 µM) for 3 hours and then stimulated with 100 ng/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 21 hours).[5]
Cell Viability Assay
To assess the cytotoxicity of this compound, a Cell Counting Kit-8 (CCK-8) assay was performed. RAW 264.7 macrophages were treated with various concentrations of this compound. The results indicated no significant reduction in cell viability at concentrations up to 12.5 μM.[1]
Measurement of Inflammatory Cytokines
The levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), in the cell culture supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1]
Western Blot Analysis
To investigate the effect of this compound on signaling pathways, Western blot analysis was conducted. Cells were pretreated with this compound and then stimulated with LPS. Cell lysates were prepared, and proteins were separated by SDS-PAGE and transferred to a membrane. The membranes were probed with primary antibodies against phosphorylated and total forms of JNK and IκB-α, as well as NF-κB p65.
Visualizations
Signaling Pathway of this compound's Anti-inflammatory Action
References
- 1. This compound Prevents Inflammatory Response in LPS-Stimulated Macrophages by Inhibiting the JNK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Prevents Inflammatory Response in LPS-Stimulated Macrophages by Inhibiting the JNK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Mechanism of Action of Isorhamnetin
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This guide provides a comprehensive overview of the molecular mechanisms of Isorhamnetin, a notable flavonoid, in the context of cancer therapy. It includes a detailed examination of its impact on signaling pathways, apoptosis, and cell cycle regulation, supported by quantitative data, experimental protocols, and visual diagrams.
Introduction
Isorhamnetin, a 3'-O-methylated metabolite of quercetin, is a flavonoid found in a variety of plants, including sea buckthorn (Hippophae rhamnoides), ginkgo biloba, and onions.[1] It has garnered significant attention in cancer research due to its potential anti-proliferative, pro-apoptotic, anti-inflammatory, and antioxidant properties.[1][2] Studies have demonstrated its ability to inhibit the growth of various cancer cells by inducing programmed cell death (apoptosis) and arresting the cell cycle.[3] This document provides a detailed technical overview of the core mechanisms of action of Isorhamnetin.
Core Mechanisms of Action
Isorhamnetin exerts its anti-cancer effects through a multi-faceted approach, primarily by:
-
Inducing Apoptosis: Triggering programmed cell death in cancer cells through both intrinsic and extrinsic pathways.
-
Modulating Cell Cycle Progression: Causing cell cycle arrest, predominantly at the G2/M phase, thereby inhibiting cell proliferation.[4][5]
-
Inhibiting Key Signaling Pathways: Downregulating pro-survival signaling cascades, most notably the PI3K/Akt/mTOR and MAPK pathways.[5]
-
Exerting Anti-inflammatory and Antioxidant Effects: Reducing the production of pro-inflammatory cytokines and reactive oxygen species (ROS), which can contribute to tumorigenesis.[5][6]
Signaling Pathways Modulated by Isorhamnetin
Isorhamnetin has been shown to significantly impact key signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Isorhamnetin has been demonstrated to inhibit this pathway at multiple levels.[7][8] It can directly inhibit the kinase activity of PI3K in an ATP-competitive manner.[9] This inhibition prevents the phosphorylation and activation of Akt. Downstream, the reduced activity of Akt leads to decreased phosphorylation of mTOR and its substrates, such as p70S6K and 4E-BP1, ultimately leading to a reduction in protein synthesis and cell growth.[8]
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route involved in cell proliferation, differentiation, and survival. Isorhamnetin has been shown to suppress the MAPK pathway, including the ERK, JNK, and p38 branches.[5] It can directly inhibit the kinase activity of MEK1, an upstream kinase of ERK, in an ATP-noncompetitive manner.[9] By inhibiting MEK1, Isorhamnetin prevents the phosphorylation and activation of ERK, leading to the suppression of downstream targets like p90RSK and ultimately inhibiting cell proliferation.[9]
Induction of Apoptosis
Isorhamnetin is a potent inducer of apoptosis in various cancer cell lines.[3] This programmed cell death is triggered through the modulation of key apoptosis-regulatory proteins.
Intrinsic (Mitochondrial) Pathway
Isorhamnetin primarily activates the intrinsic apoptotic pathway. It leads to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2.[10] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[11] Cytosolic cytochrome c then activates a caspase cascade, starting with the activation of caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7.[12] Activated caspase-3 cleaves various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Isorhamnetin: what is the in vitro evidence for its antitumor potential and beyond? [frontiersin.org]
- 3. Isorhamnetin Modulates Drug-Resistance-Related Biomarkers in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Isorhamnetin Inhibits Human Gallbladder Cancer Cell Proliferation and Metastasis via PI3K/AKT Signaling Pathway Inactivation [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Isorhamnetin Influences the Viability, Superoxide Production and Interleukin-8 Biosynthesis of Human Colorectal Adenocarcinoma HT-29 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isorhamnetin suppresses colon cancer cell growth through the PI3K‑Akt‑mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Isorhamnetin protects zearalenone-induced damage via the PI3K/Akt signaling pathway in porcine ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isorhamnetin Suppresses Human Gastric Cancer Cell Proliferation through Mitochondria-Dependent Apoptosis | MDPI [mdpi.com]
- 12. Isorhamnetin Exhibits Hypoglycemic Activity and Targets PI3K/AKT and COX-2 Pathways in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Isodorsmanin A as an Inhibitor of the JNK Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodorsmanin A, a chalcone isolated from the seeds of Psoralea corylifolia L., has emerged as a molecule of interest for its anti-inflammatory properties.[1][2] This technical guide provides an in-depth overview of the inhibitory effects of this compound on the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of inflammatory responses.[1][3] The information presented herein is based on findings from studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a widely used in vitro model for inflammation research.[1][2][4]
Mechanism of Action: JNK Pathway Inhibition
The JNK signaling cascade, a subset of the mitogen-activated protein kinase (MAPK) pathways, plays a pivotal role in mediating cellular responses to stress stimuli, including inflammatory cytokines.[3] Activation of this pathway leads to the phosphorylation and subsequent activation of transcription factors like c-Jun, which in turn upregulate the expression of pro-inflammatory genes.[3]
This compound has been shown to exert its anti-inflammatory effects by directly targeting this pathway. Specifically, it inhibits the phosphorylation of JNK in a dose-dependent manner in LPS-stimulated macrophages.[1][4] This inhibitory action prevents the downstream activation of the JNK signaling cascade, thereby attenuating the inflammatory response.[1][4] Beyond JNK, this compound has also been reported to inhibit the NF-κB signaling pathway, another key regulator of inflammation.[1][2][4]
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments demonstrating the effects of this compound on inflammatory markers and JNK signaling in LPS-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (% of Control) |
| 0 | 100 |
| 1.56 | ~107 |
| 3.13 | ~107 |
| 6.25 | ~107 |
| 12.5 | ~102 |
| 25 | ~66 |
Data adapted from Chung et al. (2023).[5][6] this compound did not exhibit significant cytotoxicity at concentrations up to 12.5 µM.[5]
Table 2: Inhibition of Pro-inflammatory Mediators and Cytokines by this compound
| Analyte | Concentration of this compound (µM) | % Inhibition |
| Nitric Oxide (NO) | 3.13 | Significant Inhibition |
| 6.25 | Significant Inhibition | |
| 12.5 | Significant Inhibition | |
| Prostaglandin E2 (PGE2) | 3.13 | Significant Inhibition |
| 6.25 | Significant Inhibition | |
| 12.5 | Significant Inhibition | |
| TNF-α | 12.5 | 18.6% |
| IL-6 | 12.5 | 45.1% |
| IL-1β | 12.5 | 73.7% |
Data adapted from Chung et al. (2023).[5] The study reported statistically significant, dose-dependent inhibition of NO and PGE2. Specific percentage inhibition for these was not provided, but graphical data indicates a substantial effect. Cytokine inhibition is reported at the highest non-toxic concentration.
Table 3: Effect of this compound on JNK Phosphorylation
| Concentration of this compound (µM) | Relative p-JNK/JNK Ratio |
| Control (No LPS) | Baseline |
| LPS only | Significantly Increased |
| 6.25 | Significantly Decreased vs. LPS |
| 12.5 | Significantly Decreased vs. LPS |
Data adapted from Chung et al. (2023).[5][7] A specific IC50 value for JNK inhibition by this compound is not reported in the primary literature. The available data demonstrates a significant reduction in JNK phosphorylation at the tested concentrations.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the methods described in the primary literature investigating this compound.
Cell Culture and Treatment
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Cells are passaged when they reach 80-90% confluency.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates.
-
Pre-treat cells with varying concentrations of this compound (e.g., 3.13, 6.25, 12.5 µM) for 3 hours.[5][7]
-
Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for the desired time, depending on the assay (e.g., 2 hours for JNK phosphorylation, 21-24 hours for cytokine and mediator production).[5][7]
-
Western Blot for JNK Phosphorylation
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-JNK (Thr183/Tyr185) and total JNK.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically analyze the bands and normalize the phosphorylated JNK signal to the total JNK signal.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Sample Collection: After the 21-24 hour LPS stimulation period, collect the cell culture supernatant.
-
Griess Reagent Preparation: The Griess reagent is typically a two-part solution: Solution I (e.g., sulfanilamide in phosphoric acid) and Solution II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water).[6]
-
Assay Procedure:
-
Mix equal volumes of the cell supernatant with the Griess reagent components in a 96-well plate.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification: Determine the nitrite concentration from a standard curve generated with known concentrations of sodium nitrite.
Cytokine Measurement (ELISA)
-
Sample Collection: Collect cell culture supernatants after the 21-24 hour stimulation period.
-
ELISA Kits: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and IL-1β.
-
Procedure: Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:
-
Adding standards and samples to a pre-coated 96-well plate.
-
Incubating with a biotinylated detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution (e.g., TMB) to develop color.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Quantification: Calculate the cytokine concentrations based on the standard curve provided with the kit.
RNA Isolation and RT-qPCR for Gene Expression
-
RNA Isolation: After a shorter LPS stimulation (e.g., 6-8 hours), lyse the cells and isolate total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH).
-
Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the JNK signaling pathway by this compound.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's anti-inflammatory effects.
References
- 1. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.cn [abcam.cn]
- 3. abcam.cn [abcam.cn]
- 4. This compound Prevents Inflammatory Response in LPS-Stimulated Macrophages by Inhibiting the JNK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. IN-VITRO KINASE ASSAY [whitelabs.org]
- 7. researchgate.net [researchgate.net]
Isodorsmanin A (CAS: 118266-99-2): A Technical Guide on its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodorsmanin A, a chalcone isolated from the dried seeds of Psoralea corylifolia L., has emerged as a promising anti-inflammatory agent. This technical guide provides an in-depth overview of its core biological activities, mechanism of action, and relevant experimental data. This compound demonstrates significant inhibitory effects on the production of key inflammatory mediators and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[1][2][3] Its mechanism of action is centered on the downregulation of the c-Jun N-terminal kinase (JNK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways. This document summarizes the available quantitative data, details the experimental protocols used to elucidate its anti-inflammatory effects, and provides visual diagrams of the implicated signaling pathways and experimental workflows.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 118266-99-2 | N/A |
| Molecular Formula | C₂₀H₂₀O₄ | N/A |
| Molecular Weight | 324.37 g/mol | N/A |
| Chemical Class | Chalcone | N/A |
| Appearance | Yellow Powder | N/A |
| Purity | >99% (Commercially available) | [4] |
| IUPAC Name | (E)-1-(5-hydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one | [1] |
Anti-Inflammatory Activity
This compound exhibits a potent anti-inflammatory response by suppressing the production of key inflammatory mediators and cytokines in LPS-stimulated murine macrophages (RAW 264.7 cell line).[1][2]
Inhibition of Inflammatory Mediators
This compound significantly reduces the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) in a dose-dependent manner. This inhibition is attributed to the downregulation of the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3]
| Concentration (µM) | % Inhibition of NO Production | % Inhibition of PGE₂ Production |
| 1.56 | Significant Inhibition | Significant Inhibition |
| 3.13 | Significant Inhibition | Significant Inhibition |
| 6.25 | Significant Inhibition | Significant Inhibition |
| 12.5 | 80.4% | 36.5% |
Note: Specific IC₅₀ values for NO and PGE₂ inhibition by this compound are not explicitly stated in the reviewed literature. The table reflects the percentage of inhibition at the highest tested non-cytotoxic concentration.[5]
Inhibition of Pro-inflammatory Cytokines
The production of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), is also markedly suppressed by this compound in LPS-stimulated macrophages.[1][3][6]
| Concentration (µM) | % Inhibition of TNF-α Production | % Inhibition of IL-6 Production | % Inhibition of IL-1β Production |
| 3.13 | Not Significant | Significant Inhibition | Significant Inhibition |
| 6.25 | Not Significant | Significant Inhibition | Significant Inhibition |
| 12.5 | 18.6% | 45.1% | 73.7% |
Note: Specific IC₅₀ values for cytokine inhibition by this compound are not explicitly stated in the reviewed literature. The table reflects the percentage of inhibition at various tested concentrations.[1]
Mechanism of Action: JNK and NF-κB Signaling Pathways
The anti-inflammatory effects of this compound are mediated through the inhibition of the JNK and NF-κB signaling pathways.[1][2] In LPS-stimulated macrophages, this compound inhibits the phosphorylation of JNK, a key component of the mitogen-activated protein kinase (MAPK) pathway.[1] Furthermore, it prevents the degradation of the inhibitor of NF-κB, IκB-α, thereby blocking the nuclear translocation and activation of the NF-κB p65 subunit.[1] This dual inhibition leads to a downstream reduction in the expression of iNOS, COX-2, and pro-inflammatory cytokines.
Caption: this compound inhibits the JNK and NF-κB signaling pathways.
Experimental Protocols
The following sections detail the methodologies employed to characterize the anti-inflammatory properties of this compound.
Cell Culture and Viability Assay
-
Cell Line: Murine macrophage cell line RAW 264.7.[4]
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Viability Assay: Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) assay. RAW 264.7 cells are seeded in 96-well plates and pre-treated with various concentrations of this compound (e.g., 1.56, 3.13, 6.25, 12.5, and 25 µM) for 3 hours, followed by stimulation with 100 ng/mL of LPS for 21 hours.[7] The CCK-8 solution is then added, and the absorbance is measured at 450 nm. This compound shows no significant cytotoxicity up to a concentration of 12.5 µM.[4]
Measurement of Inflammatory Mediators and Cytokines
-
Cell Treatment: RAW 264.7 cells are pre-treated with this compound (e.g., 1.56, 3.13, 6.25, and 12.5 µM) for 3 hours before being stimulated with 100 ng/mL of LPS for 21 hours.[3]
-
NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reaction.
-
PGE₂ and Cytokine Measurement: The levels of PGE₂, TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: RAW 264.7 cells are pre-treated with this compound (e.g., 6.25 and 12.5 µM) for 3 hours and then stimulated with 100 ng/mL of LPS for a shorter duration (e.g., 2 hours) to observe signaling events.[3] Cells are then lysed to extract total protein.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of JNK, as well as IκB-α and NF-κB p65. Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: General experimental workflow for evaluating this compound.
Conclusion and Future Directions
This compound is a potent anti-inflammatory chalcone that mitigates the inflammatory response in macrophages by inhibiting the JNK and NF-κB signaling pathways. The available data robustly supports its role in downregulating the production of key inflammatory mediators and cytokines.
For future research, the determination of precise IC₅₀ values for its various inhibitory activities is crucial for quantitative comparison with other anti-inflammatory compounds. Further studies should also explore the in vivo efficacy and safety profile of this compound in animal models of inflammatory diseases. Investigating its effects on other immune cell types and its potential for synergistic interactions with other therapeutic agents would also be valuable avenues for future drug development efforts.
References
- 1. This compound Prevents Inflammatory Response in LPS-Stimulated Macrophages by Inhibiting the JNK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Prevents Inflammatory Response in LPS-Stimulated Macrophages by Inhibiting the JNK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Prevents Inflammatory Response in LPS-Stimulated Macrophages by Inhibiting the JNK and NF-κB Signaling Pathways [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Extraction of Isodorsmanin A from Psoralea corylifolia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoralea corylifolia L., commonly known as Babchi, is a medicinal plant rich in various bioactive compounds, including flavonoids, coumarins, and meroterpenes. Among these, Isodorsmanin A, a chalcone, has garnered scientific interest for its potential pharmacological activities. These application notes provide a detailed protocol for the extraction and isolation of this compound from the seeds of Psoralea corylifolia, intended for researchers and professionals in drug development and natural product chemistry.
Data Presentation
While specific quantitative data for this compound extraction is not extensively reported, the following table summarizes typical yields for related compounds and total flavonoids from Psoralea corylifolia seeds using various extraction methods. This data provides a comparative baseline for expected extraction efficiencies.
| Compound/Extract | Extraction Method | Solvent | Yield (%) | Reference |
| Total Flavonoids | Enzyme-Assisted | Ethanol | Increased by 28% vs. Ultrasonic | [1] |
| Bakuchiol | Ultrasonic-Assisted | Petroleum Ether | 6.98 (w/w) | [2] |
| Bakuchiol | Soxhlet | Petroleum Ether | 6.68 (w/w) | [2] |
| Bakuchiol | Reflux | Petroleum Ether | 6.01 (w/w) | [2] |
| Bakuchiol | Maceration | Petroleum Ether | 5.32 (w/w) | [2] |
| Psoralen | Soaking | 50% Ethanol | 0.147 (m/m) | [3] |
| Crude Methanol Extract | Soxhlet | Methanol | 2.96 (w/w) | |
| Psoralen from Crude Extract | HSCCC | n-hexane-ethyl acetate-methanol-water | 39.6 (from 100mg crude) | [4] |
| Isopsoralen from Crude Extract | HSCCC | n-hexane-ethyl acetate-methanol-water | 50.8 (from 100mg crude) | [4] |
Experimental Protocols
This section details a comprehensive protocol for the extraction and isolation of this compound from Psoralea corylifolia seeds, based on established methodologies for flavonoid and chalcone extraction from this plant.
Plant Material and Pre-processing
-
Plant Material: Dried, mature seeds of Psoralea corylifolia.
-
Grinding: The seeds are coarsely powdered using a mechanical grinder to increase the surface area for efficient extraction.
-
Defatting: The powdered seeds are first defatted by Soxhlet extraction or maceration with a non-polar solvent like petroleum ether to remove oils and lipids, which can interfere with the subsequent extraction of flavonoids.
Extraction of Crude Flavonoid Extract
-
Objective: To extract the crude flavonoid fraction containing this compound from the defatted plant material.
-
Method: Soxhlet extraction is a commonly used and efficient method.
-
Solvent: Ethanol or methanol are effective solvents for extracting flavonoids.[5]
-
Procedure:
-
Place the defatted seed powder in a thimble and insert it into the Soxhlet apparatus.
-
Fill the boiling flask with 95% ethanol.
-
Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.
-
After extraction, concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Isolation and Purification of this compound
-
Objective: To isolate and purify this compound from the crude extract using column chromatography.
-
Stationary Phase: Silica gel (100-200 mesh) is a suitable adsorbent.
-
Mobile Phase: A gradient of non-polar to polar solvents, such as a mixture of n-hexane and ethyl acetate, is typically used.
-
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into a glass column to create a packed bed.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane) and load it onto the top of the silica gel column.
-
Elution: Begin elution with 100% n-hexane and gradually increase the polarity by adding increasing proportions of ethyl acetate.
-
Fraction Collection: Collect the eluate in separate fractions.
-
Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC). Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v). Visualize the spots under UV light.
-
Pooling and Concentration: Combine the fractions that show a prominent spot corresponding to this compound (based on comparison with a standard, if available, or by subsequent analysis). Evaporate the solvent from the pooled fractions to obtain the purified compound.
-
Quantification of this compound by HPLC
-
Objective: To determine the concentration of this compound in the extract.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column is commonly used for the analysis of flavonoids.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) is typically effective.
-
Detection: Monitor the elution at a wavelength where this compound shows maximum absorbance.
-
Quantification:
-
Prepare a standard stock solution of purified this compound of known concentration.
-
Create a calibration curve by injecting a series of dilutions of the standard solution and plotting the peak area against the concentration.
-
Inject the sample extract and determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Workflow and Pathway Diagrams
Caption: Workflow for the extraction and isolation of this compound.
References
Application Note: Isolation and Purification of Isodorsmanin A using HPLC
Introduction
Isodorsmanin A, an ent-kaurane diterpenoid, has garnered significant interest within the scientific community for its potential therapeutic properties. These compounds are predominantly found in plants of the Isodon (formerly Rabdosia) genus, such as Rabdosia serra. The isolation and purification of this compound in high purity are crucial for comprehensive pharmacological evaluation and further drug development. This application note provides a detailed protocol for the extraction, fractionation, and final purification of this compound from plant material using High-Performance Liquid Chromatography (HPLC).
The general strategy involves a multi-step process beginning with solvent extraction from the dried plant material, followed by liquid-liquid partitioning to separate compounds based on polarity. The resulting enriched fraction is then subjected to preliminary purification using silica gel column chromatography. The final purification to obtain high-purity this compound is achieved through preparative reversed-phase HPLC (RP-HPLC).
Experimental Protocols
Extraction and Preliminary Fractionation
This initial phase aims to extract a crude mixture of compounds from the plant material and then enrich the fraction containing the target ent-kaurane diterpenoids.
Protocol:
-
Plant Material Preparation: Air-dry the aerial parts of Rabdosia serra and grind them into a coarse powder.
-
Solvent Extraction:
-
Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 24 hours.
-
Repeat the extraction process three times to ensure maximum yield.
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude ethanol extract in water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity: first with petroleum ether, followed by ethyl acetate, and finally n-butanol.[1]
-
Collect the ethyl acetate fraction, as ent-kaurane diterpenoids like this compound are typically of low to medium polarity.
-
Evaporate the ethyl acetate solvent to yield a dried fraction enriched with the target compounds.
-
Silica Gel Column Chromatography (Preliminary Purification)
This step further fractionates the ethyl acetate extract to isolate a fraction with a high concentration of this compound.
Protocol:
-
Column Preparation: Pack a glass column with silica gel (100-200 mesh) using a slurry method with petroleum ether.
-
Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the prepared column.
-
Elution: Elute the column with a gradient of petroleum ether and ethyl acetate, gradually increasing the polarity. For example, start with 100% petroleum ether and gradually increase the ethyl acetate concentration (e.g., 9:1, 8:2, 7:3 v/v).
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 50 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Fraction Pooling: Combine the fractions that show a prominent spot corresponding to the expected Rf value of this compound. Evaporate the solvent from the pooled fractions.
Preparative HPLC Purification
This is the final step to achieve high-purity this compound. A reversed-phase column is typically used for the separation of ent-kaurane diterpenoids.[2]
Protocol:
-
Sample Preparation: Dissolve the enriched fraction from the silica gel column in the HPLC mobile phase (or a compatible solvent like methanol) and filter it through a 0.45 µm syringe filter.
-
HPLC System and Conditions:
-
Instrument: Preparative HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of methanol and water or acetonitrile and water is commonly used for separating kaurane diterpenes.[2][3] A typical starting point would be an isocratic mobile phase of Methanol:Water (e.g., 60:40 v/v).
-
Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 2-4 mL/min for a 10 mm ID column).
-
Detection: Monitor the elution at a specific UV wavelength. For related compounds like oridonin, a wavelength of 241 nm has been used.[3] A photodiode array (PDA) detector can be used to scan a range of wavelengths to determine the optimal absorbance for this compound.
-
Injection Volume: Inject an appropriate volume of the prepared sample onto the column.
-
-
Fraction Collection: Collect the peak corresponding to the retention time of this compound.
-
Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC. If necessary, repeat the preparative HPLC step to achieve the desired purity (>98%).
-
Compound Confirmation: The structure of the purified compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[1]
Data Presentation
Table 1: Summary of Extraction and Fractionation Parameters
| Parameter | Description |
| Plant Material | Dried, powdered aerial parts of Rabdosia serra |
| Extraction Solvent | 95% Ethanol |
| Extraction Method | Maceration (3 times x 24 hours) |
| Partitioning Solvents | Petroleum Ether, Ethyl Acetate, n-Butanol |
| Target Fraction | Ethyl Acetate Fraction |
Table 2: Summary of Preparative HPLC Parameters
| Parameter | Description |
| Instrument | Preparative HPLC with UV-Vis Detector |
| Column Type | Reversed-Phase C18 |
| Column Dimensions | 250 mm x 10 mm, 5 µm |
| Mobile Phase | Methanol:Water (e.g., 60:40 v/v) |
| Flow Rate | 2-4 mL/min |
| Detection Wavelength | ~240 nm (optimization recommended) |
| Injection Volume | Dependent on sample concentration and column capacity |
Visualizations
References
Application Notes and Protocols for the Quantification of Isodorsmanin A in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodorsmanin A, an ent-kaurane diterpenoid found in plants of the Isodon genus, has garnered interest for its potential pharmacological activities. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies. This document provides a detailed application note and protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. While a specific validated method for this compound is not widely published, the following protocol is adapted from established and validated methods for the quantification of structurally similar and co-occurring diterpenoids, such as oridonin and enmein, in Isodon species.[1][2]
I. Experimental Protocols
A. Protocol 1: Extraction of Diterpenoids from Plant Material
This protocol outlines the extraction of this compound and other diterpenoids from dried plant material, typically the aerial parts of Isodon species.
Materials and Reagents:
-
Dried and powdered plant material (Isodon sp.)
-
Methanol (HPLC grade)
-
Ethanol (80%)
-
Deionized water
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
Ultrasonic bath
Procedure:
-
Sample Preparation: Weigh 1.0 g of finely powdered, dried plant material.
-
Extraction:
-
Transfer the powdered sample to a flask.
-
Add 50 mL of 80% ethanol.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Alternatively, perform reflux extraction for 2 hours.
-
-
Filtration: Filter the extract through filter paper to remove solid plant debris.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude extract.
-
Sample Solution Preparation: Dissolve a precisely weighed amount of the dried extract in methanol to achieve a final concentration suitable for HPLC analysis (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
B. Protocol 2: Quantification of this compound by HPLC-UV
This protocol details the chromatographic conditions for the separation and quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B).
-
Gradient Program:
-
0-10 min: 20-40% A
-
10-25 min: 40-60% A
-
25-30 min: 60-80% A
-
Hold at 80% A for 5 min, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 240 nm (based on the UV absorption maxima of similar diterpenoids).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Calibration Curve:
-
Prepare a stock solution of this compound standard of known purity in methanol.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the plant extracts.
-
Inject each standard solution into the HPLC system in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration of this compound.
Quantification:
-
Inject the prepared plant extract solution into the HPLC system.
-
Identify the this compound peak based on the retention time of the standard.
-
Calculate the concentration of this compound in the extract using the regression equation from the calibration curve.
II. Data Presentation
The following table presents representative quantitative data for major diterpenoids found in different parts of Isodon japonicus and Isodon trichocarpus, which can serve as a reference for the expected concentration range of this compound.[2]
| Sample ID | Plant Part | Enmein (mg/g of dry weight) | Oridonin (mg/g of dry weight) | Ponicidin (mg/g of dry weight) |
| C1-Leaf | Leaf | 15.21 | 12.34 | 11.58 |
| C1-Stem | Stem | 0.55 | 0.41 | 0.32 |
| C3-Leaf | Leaf | 13.55 | 10.28 | 9.59 |
| C3-Stem | Stem | 0.46 | 0.36 | 0.27 |
| C3-Flower | Flower | 44.28 | 48.11 | 26.23 |
III. Mandatory Visualizations
A. Experimental Workflow
Caption: Workflow for this compound Quantification.
B. Signaling Pathway
Many ent-kaurane diterpenoids isolated from Isodon species have demonstrated cytotoxic effects on cancer cells, often through the induction of apoptosis. The PI3K/Akt signaling pathway is a key regulator of cell survival and proliferation and is a common target for anticancer agents. The following diagram illustrates a simplified representation of how ent-kaurane diterpenoids may exert their cytotoxic effects by inhibiting the PI3K/Akt pathway.
Caption: PI3K/Akt Pathway Inhibition by Diterpenoids.
References
Unraveling the Fragmentation Fingerprint of Isodorsmanin A: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodorsmanin A, an ent-kaurane diterpenoid with the molecular formula C₂₀H₂₀O₄ and a molecular weight of 324.37 g/mol , is a natural product of significant interest within the scientific community. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in complex biological matrices. This application note provides a detailed overview of the predicted mass spectrometry fragmentation pattern of this compound, alongside a comprehensive experimental protocol for its analysis.
Predicted Mass Spectrometry Fragmentation of this compound
The fragmentation of this compound is expected to be initiated by protonation, forming the precursor ion [M+H]⁺ with a mass-to-charge ratio (m/z) of 325.38. Subsequent fragmentation events are predicted to involve the neutral loss of key functional groups present in its yet-to-be-elucidated structure. Based on the fragmentation patterns of analogous ent-kaurane diterpenoids, the following table summarizes the expected major fragment ions.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Predicted Structural Moiety Lost |
| 325.38 | 307.37 | 18.01 | H₂O (from a hydroxyl group) |
| 325.38 | 297.37 | 28.01 | CO (from a carbonyl group) |
| 307.37 | 279.36 | 28.01 | CO (from a carbonyl group) |
| 325.38 | 281.37 | 44.01 | CO₂ (from a carboxylic acid or lactone) |
Experimental Protocol for LC-MS/MS Analysis
This protocol provides a general framework for the analysis of this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Optimization of these parameters may be necessary for specific instrumentation and sample matrices.
1. Sample Preparation
-
Plant Material Extraction:
-
Air-dry and powder the plant material (e.g., leaves, stems of an Isodon species).
-
Extract the powdered material with a suitable solvent such as methanol or ethanol using sonication or maceration.
-
Filter the extract and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Redissolve the crude extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.
-
2. Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for the separation of diterpenoids.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile or Methanol with 0.1% formic acid
-
-
Gradient Elution: A typical gradient would start with a low percentage of Solvent B, gradually increasing to a high percentage over the course of the run to elute compounds of increasing hydrophobicity. A starting point could be:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for targeted quantification, while a full scan or product ion scan would be used for initial identification and fragmentation pattern analysis.
-
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 600 L/h
-
Collision Gas: Argon
-
Collision Energy: The collision energy should be optimized for each fragmentation transition. A starting range of 15-40 eV is recommended.
-
Logical Workflow for this compound Analysis
Figure 1. A logical workflow diagram illustrating the key stages from sample preparation to data analysis for the mass spectrometric investigation of this compound.
Predicted Fragmentation Pathway of this compound
The following diagram illustrates the predicted fragmentation pathway of the protonated this compound molecule, [M+H]⁺. This pathway is based on the common fragmentation behaviors observed for ent-kaurane diterpenoids.
Figure 2. A predicted fragmentation pathway for this compound, showing the sequential neutral losses from the protonated molecule.
Conclusion
This application note provides a foundational guide for the mass spectrometric analysis of this compound. While the fragmentation pattern presented is predictive, it is based on the well-documented behavior of the ent-kaurane diterpenoid class. The provided experimental protocol offers a robust starting point for researchers to develop and validate a specific method for the detection and quantification of this compound. Further studies involving the isolation and full structural elucidation of this compound are required to confirm this proposed fragmentation pathway.
References
Isodorsmanin A: In Vitro Anti-Inflammatory Efficacy and Cellular Mechanisms
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodorsmanin A, a chalcone isolated from the seeds of Psoralea corylifolia L., has demonstrated significant anti-inflammatory properties in preclinical in vitro studies. This document outlines the key findings of this compound's effects on lipopolysaccharide (LPS)-stimulated macrophages and provides detailed protocols for assessing its anti-inflammatory activity. Experimental evidence indicates that this compound effectively suppresses the production of key inflammatory mediators and cytokines by inhibiting the JNK and NF-κB signaling pathways. These protocols are intended to guide researchers in the evaluation of this compound and similar compounds for potential therapeutic development.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages play a central role in initiating and propagating the inflammatory cascade through the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2), as well as cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1] The activation of signaling pathways like the c-Jun N-terminal kinase (JNK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) are critical in the transcriptional regulation of these inflammatory molecules.[1][2] this compound has emerged as a promising anti-inflammatory agent, and this document provides a comprehensive overview of the in vitro methods to characterize its effects.
Mechanism of Action: Signaling Pathway
This compound exerts its anti-inflammatory effects by intervening in key signaling cascades within macrophages. Upon stimulation by LPS, this compound has been shown to inhibit the phosphorylation of JNK, a member of the mitogen-activated protein kinase (MAPK) family.[1][2] Furthermore, it prevents the degradation of the inhibitor of kappa B alpha (IκB-α), which in turn blocks the activation and nuclear translocation of the NF-κB transcription factor.[1][2] The inhibition of these pathways leads to a downstream reduction in the expression of pro-inflammatory genes.
Caption: this compound inhibits JNK and NF-κB signaling pathways.
Quantitative Data Summary
The anti-inflammatory effects of this compound have been quantified in LPS-stimulated RAW 264.7 macrophages. The following tables summarize the dose-dependent inhibition of key inflammatory mediators and cytokines.
Table 1: Inhibition of Inflammatory Mediators by this compound
| Treatment | Concentration (µM) | NO Production (% of LPS control) | PGE2 Production (% of LPS control) | iNOS mRNA Expression (% of LPS control) | COX-2 mRNA Expression (% of LPS control) |
| Control | - | < 1 | < 1 | < 1 | < 1 |
| LPS (100 ng/mL) | - | 100 | 100 | 100 | 100 |
| This compound | 3.13 | Significantly Reduced | - | - | - |
| 6.25 | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced | |
| 12.5 | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Data presented are representative of findings from published studies. Actual values may vary.
Table 2: Inhibition of Pro-inflammatory Cytokines by this compound
| Treatment | Concentration (µM) | TNF-α Secretion (% of LPS control) | IL-6 Secretion (% of LPS control) | IL-1β Secretion (% of LPS control) |
| Control | - | < 1 | < 1 | < 1 |
| LPS (100 ng/mL) | - | 100 | 100 | 100 |
| This compound | 3.13 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| 6.25 | Significantly Reduced | Significantly Reduced | Significantly Reduced | |
| 12.5 | 81.4% | 54.9% | 26.3% |
Data for 12.5 µM this compound are based on specific reported inhibition percentages.[1]
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the anti-inflammatory effects of this compound.
Cell Culture and Treatment
This initial step is fundamental for all subsequent assays.
Caption: General workflow for cell culture and treatment.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Cell culture plates (96-well, 24-well, or 6-well depending on the assay)
Protocol:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed cells into appropriate culture plates at a desired density and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 3.13, 6.25, 12.5 µM) for 3 hours.[3] Include a vehicle control (DMSO).
-
Following pre-treatment, stimulate the cells with LPS (100 ng/mL) for 21 hours to induce an inflammatory response.[3][4] A non-stimulated control group should also be included.
-
After incubation, collect the cell culture supernatant for cytokine and NO analysis and lyse the cells for protein or RNA extraction.
Cell Viability Assay (MTT or CCK-8)
It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control group.
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
Protocol:
-
Collect 50 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of secreted cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.
Protocol:
-
Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's protocol precisely. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding cell culture supernatants and standards to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate solution to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
Calculate the cytokine concentrations based on the standard curve.
Western Blot Analysis for Signaling Proteins
This technique is used to assess the protein expression and phosphorylation status of key signaling molecules like JNK and IκB-α.
Caption: Standard workflow for Western blot analysis.
Protocol:
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-JNK, JNK, IκB-α, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
Conclusion
The protocols outlined in this document provide a robust framework for the in vitro evaluation of this compound's anti-inflammatory properties. The collective data from these assays demonstrate that this compound effectively mitigates the inflammatory response in macrophages by targeting the JNK and NF-κB signaling pathways. These findings underscore the potential of this compound as a lead compound for the development of novel anti-inflammatory therapeutics. Further in vivo studies are warranted to confirm its efficacy and safety.[1]
References
- 1. This compound Prevents Inflammatory Response in LPS-Stimulated Macrophages by Inhibiting the JNK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Prevents Inflammatory Response in LPS-Stimulated Macrophages by Inhibiting the JNK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Isodorsmanin A in LPS-Stimulated Macrophage Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodorsmanin A, a chalcone isolated from the seeds of Psoralea corylifolia L., has demonstrated significant anti-inflammatory properties.[1] In cellular models of inflammation, particularly lipopolysaccharide (LPS)-stimulated macrophages, this compound effectively suppresses the production of key inflammatory mediators.[1][2][3] Mechanistic studies have revealed that its mode of action involves the inhibition of critical signaling pathways, including the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) pathways.[1][3][4] These findings suggest that this compound is a promising compound for the investigation and potential treatment of inflammatory conditions.
These application notes provide a comprehensive overview of the use of this compound in LPS-stimulated macrophage models, including detailed experimental protocols, quantitative data on its anti-inflammatory effects, and visual representations of the signaling pathways and experimental workflow.
Data Presentation: Anti-inflammatory Effects of this compound
The following tables summarize the quantitative data on the inhibitory effects of this compound on the production of inflammatory mediators and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound on Inflammatory Mediator Production
| Concentration (µM) | NO Production Inhibition (%) | PGE₂ Production Inhibition (%) |
| 1.56 | Significant Reduction | Significant Reduction |
| 3.13 | Significant Reduction | Significant Reduction |
| 6.25 | Significant Reduction | Significant Reduction |
| 12.5 | 80.4% | 36.5% |
Data extracted from studies on LPS-stimulated RAW 264.7 macrophages.[4][5] Inhibition percentages are calculated relative to the LPS-only control group.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Expression
| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| 3.13 | Not Significant | Significant | Significant |
| 6.25 | Not Significant | Significant | Significant |
| 12.5 | 18.6% | 45.1% | 73.7% |
Data reflects the percentage of inhibition in LPS-stimulated RAW 264.7 macrophages compared to the LPS-only treated group.[3][6]
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
Caption: Mechanism of this compound in LPS-stimulated macrophages.
Experimental Workflow
Caption: Workflow for studying this compound in macrophages.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability Assay (CCK-8 Assay)
This protocol is essential to determine the non-toxic concentration range of this compound.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.[4]
-
Pretreat the cells with various concentrations of this compound (e.g., 1.56, 3.13, 6.25, 12.5, and 25 µM) for 3 hours.[4]
-
Stimulate the cells with 100 ng/mL of LPS for an additional 21 hours.[4]
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 3 hours.[4]
-
Measure the absorbance at 450 nm using a microplate reader.
Measurement of Nitric Oxide (NO) Production
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.
-
Pretreat cells with desired concentrations of this compound (e.g., 1.56, 3.13, 6.25, 12.5 µM) for 3 hours.[5]
-
Stimulate with 100 ng/mL LPS for another 21 hours.[5]
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-1-naphthylethylenediamine dihydrochloride in water).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO concentration.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines and PGE₂
-
Follow steps 1-4 from the NO production protocol.
-
Quantify the levels of TNF-α, IL-6, IL-1β, and PGE₂ in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.[3][5][6]
Western Blot Analysis for Signaling Proteins
-
Seed RAW 264.7 cells in a 6-well plate and grow to confluency.
-
Pretreat cells with this compound (e.g., 6.25 or 12.5 µM) for 3 hours.[2]
-
Stimulate with 100 ng/mL LPS for a shorter duration suitable for observing protein phosphorylation (e.g., 30 minutes to 2 hours).[2][3]
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-JNK, JNK, p-IκB-α, IκB-α, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
RNA Extraction and RT-qPCR for Gene Expression
-
Seed RAW 264.7 cells and treat with this compound and LPS as described for the Western blot protocol.
-
Extract total RNA from the cells using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using SYBR Green master mix and specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the 2-ΔΔCt method.
Conclusion
This compound demonstrates potent anti-inflammatory effects in LPS-stimulated macrophages by inhibiting the production of nitric oxide, prostaglandins, and pro-inflammatory cytokines.[1][2] Its mechanism of action is attributed to the suppression of the JNK and NF-κB signaling pathways.[1][4] The protocols provided herein offer a standardized approach for researchers to investigate the anti-inflammatory properties of this compound and similar compounds in a well-established in vitro model of inflammation. These studies are crucial for the preclinical evaluation of novel anti-inflammatory drug candidates.
References
- 1. This compound Prevents Inflammatory Response in LPS-Stimulated Macrophages by Inhibiting the JNK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Prevents Inflammatory Response in LPS-Stimulated Macrophages by Inhibiting the JNK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Prevents Inflammatory Response in LPS-Stimulated Macrophages by Inhibiting the JNK and NF-κB Signaling Pathways [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Isodorsmanin A Cell-Based Assay for Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodorsmanin A, a chalcone found in the dried seeds of Psoralea corylifolia L., has demonstrated significant anti-inflammatory properties.[1][2][3] This compound effectively suppresses the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2][4] The underlying mechanism of this inhibitory action involves the downregulation of the c-Jun N-terminal kinase (JNK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways.[1][2][3] These findings suggest this compound as a promising candidate for the development of novel anti-inflammatory therapeutics.
These application notes provide a comprehensive overview and detailed protocols for a cell-based assay to evaluate the effect of this compound on cytokine production in macrophages.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effect of this compound on the production of pro-inflammatory cytokines and mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production
| Concentration of this compound (µM) | Inhibition of TNF-α (%) | Inhibition of IL-6 (%) | Inhibition of IL-1β (%) |
| 3.13 | Significant Inhibition | Significant Inhibition | Significant Inhibition |
| 6.25 | Significant Inhibition | Significant Inhibition | Significant Inhibition |
| 12.5 | 18.6 | 45.1 | 73.7 |
Data extracted from studies on LPS-stimulated RAW 264.7 macrophages.[4]
Table 2: Effect of this compound on Inflammatory Mediators and Gene Expression
| Treatment | Inhibition of Nitric Oxide (NO) Production | Inhibition of Prostaglandin E2 (PGE2) Production | Reduction in iNOS mRNA Expression | Reduction in COX-2 mRNA Expression |
| This compound (12.5 µM) | Significant | Significant | 65.1% | 42.1% |
Data extracted from studies on LPS-stimulated RAW 264.7 macrophages.[1][4]
Signaling Pathway
This compound exerts its anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response. The diagram below illustrates the proposed mechanism of action.
Caption: this compound inhibits LPS-induced inflammation.
Experimental Protocols
This section provides a detailed methodology for a cell-based assay to determine the effect of this compound on cytokine production in RAW 264.7 macrophages.
I. Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days to maintain logarithmic growth.
II. Cell Viability Assay (MTT Assay)
It is crucial to determine the non-toxic concentration range of this compound before proceeding with the cytokine assay.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1.56, 3.13, 6.25, 12.5, 25, 50 µM) for 24 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
III. Cytokine Production Assay
The following workflow outlines the key steps for assessing the impact of this compound on cytokine secretion.
Caption: Workflow for cytokine production assay.
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (e.g., 3.13, 6.25, and 12.5 µM) for 3 hours.[4][5] Include the following controls:
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 21 hours to induce cytokine production.[4][5]
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant. Store the supernatant at -80°C until analysis.
-
Cytokine Measurement (ELISA):
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Follow the manufacturer's instructions for the ELISA procedure.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by a detection antibody, a substrate, and finally a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
-
IV. Western Blot Analysis for Signaling Pathway Proteins
To confirm the mechanism of action, the phosphorylation status of key proteins in the JNK and NF-κB pathways can be assessed by Western blotting.
-
Cell Treatment and Lysis:
-
Seed RAW 264.7 cells and treat with this compound and/or LPS for the appropriate duration (e.g., 30 minutes to 2 hours for signaling protein phosphorylation).
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of JNK and IκB-α, as well as NF-κB p65. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Conclusion
The provided protocols and data offer a robust framework for investigating the anti-inflammatory properties of this compound. By utilizing these cell-based assays, researchers can effectively characterize the compound's inhibitory effects on cytokine production and elucidate its mechanism of action, thereby contributing to the development of new therapeutic strategies for inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Prevents Inflammatory Response in LPS-Stimulated Macrophages by Inhibiting the JNK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Prevents Inflammatory Response in LPS-Stimulated Macrophages by Inhibiting the JNK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Measuring Nitric Oxide and PGE2 Inhibition by Isodorsmanin A
Audience: Researchers, scientists, and drug development professionals.
Abstract: Isodorsmanin A, a chalcone derived from the seeds of Psoralea corylifolia L., has demonstrated significant anti-inflammatory properties.[1][2] This document provides detailed protocols for assessing the inhibitory effects of this compound on two key inflammatory mediators: nitric oxide (NO) and prostaglandin E2 (PGE2). The methodologies outlined are based on studies using lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.[1][3] this compound has been shown to suppress the production of NO and PGE2 by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][4] The underlying mechanism involves the inhibition of the JNK and NF-κB signaling pathways.[1][2][4] These application notes offer a comprehensive guide for researchers investigating the anti-inflammatory potential of this compound.
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
Inflammatory stimuli, such as LPS, activate signaling cascades in macrophages that lead to the production of NO and PGE2. This compound exerts its inhibitory effects by targeting key nodes in these pathways. Specifically, it has been shown to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and prevent the degradation of the inhibitor of kappa B (IκB-α).[1][4] This action blocks the activation of the transcription factors AP-1 and NF-κB, respectively, which are crucial for the transcriptional upregulation of the iNOS and COX-2 genes.[1][3] By reducing the expression of iNOS and COX-2 enzymes, this compound effectively decreases the synthesis of NO and PGE2.[4]
Caption: this compound signaling pathway inhibition.
Data Presentation: Quantitative Inhibition of NO and PGE2
The following tables summarize the dose-dependent inhibitory effects of this compound on NO and PGE2 production in LPS-stimulated RAW 264.7 macrophages. Data is derived from published studies where cells were pre-treated with this compound for 3 hours before stimulation with 100 ng/mL LPS for 21 hours.[4]
Table 1: Inhibition of Nitric Oxide (NO) Production
| This compound (µM) | NO Production (% of LPS Control) | % Inhibition |
| 0 (LPS only) | 100% | 0% |
| 3.13 | ~75% | ~25% |
| 6.25 | ~50% | ~50% |
| 12.5 | ~20% | ~80% |
Table 2: Inhibition of Prostaglandin E2 (PGE2) Production
| This compound (µM) | PGE2 Production (% of LPS Control) | % Inhibition |
| 0 (LPS only) | 100% | 0% |
| 3.13 | ~85% | ~15% |
| 6.25 | ~60% | ~40% |
| 12.5 | ~30% | ~70% |
Note: Values are approximated from graphical data presented in scientific literature for illustrative purposes.[4]
Experimental Protocols
A generalized workflow for assessing the inhibitory potential of this compound is presented below.
Caption: General experimental workflow.
Protocol 1: Cell Culture and Treatment
-
Cell Line: RAW 264.7 macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seeding: Seed cells in appropriate culture plates (e.g., 96-well for Griess/MTT assays, 24-well for ELISA, 6-well for protein/RNA extraction) and allow them to adhere overnight. A typical seeding density is 2.5 x 10⁵ cells/mL.
-
Pre-treatment: Remove the old medium and replace it with a fresh medium containing various concentrations of this compound (e.g., 1.56, 3.13, 6.25, 12.5, 25 µM) or vehicle control (e.g., 0.1% DMSO). Incubate for 3 hours.[4]
-
Stimulation: Add LPS directly to the wells to a final concentration of 100 ng/mL. Include a non-stimulated control group.
-
Incubation: Incubate the plates for an additional 21-24 hours at 37°C in a 5% CO₂ incubator.[4]
Protocol 2: Nitric Oxide (NO) Measurement (Griess Assay)
This assay measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.
-
Reagent Preparation:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.
-
Standard: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in the culture medium.
-
-
Assay Procedure:
-
After the incubation period (Protocol 1, Step 6), collect 50 µL of cell culture supernatant from each well into a new 96-well plate.
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve.
-
Protocol 3: Prostaglandin E2 (PGE2) Measurement (ELISA)
-
Assay Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify PGE2 levels in the cell culture supernatant.
-
Procedure:
-
Use a commercially available PGE2 ELISA kit and follow the manufacturer's instructions.
-
Briefly, the supernatant collected in Protocol 1 is added to a microplate pre-coated with antibodies.
-
A fixed amount of horseradish peroxidase (HRP)-labeled PGE2 is added, which competes with the PGE2 in the sample for antibody binding sites.
-
After incubation and washing steps, a substrate solution is added, and the color development is measured spectrophotometrically. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.
-
Protocol 4: Assessment of iNOS and COX-2 Expression (Western Blot)
-
Cell Lysis: After removing the supernatant, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a suitable HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band densities and normalize to the loading control.
-
Protocol 5: Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed reduction in NO and PGE2 is due to specific inhibition and not cell death.
-
Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Prepare a parallel plate as described in Protocol 1.
-
After the 24-hour total incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Express cell viability as a percentage relative to the vehicle-treated control group. Studies show this compound does not exhibit cytotoxicity at effective concentrations.[1]
-
References
- 1. This compound Prevents Inflammatory Response in LPS-Stimulated Macrophages by Inhibiting the JNK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Prevents Inflammatory Response in LPS-Stimulated Macrophages by Inhibiting the JNK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Isodorsmanin A in Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodorsmanin A, a chalcone isolated from the seeds of Psoralea corylifolia L., has demonstrated notable anti-inflammatory properties in preclinical research.[1][2][3] This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory effects of this compound, with a focus on in vitro macrophage-based assays. While direct in vivo studies on this compound are not yet published, this guide also presents representative animal models for inflammation research based on studies of related chalcones and extracts from Psoralea corylifolia.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of the c-Jun N-terminal kinase (JNK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways.[1][2][3] In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to suppress the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[1][3] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3] Furthermore, this compound significantly reduces the secretion of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][3][4] Mechanistically, it inhibits the phosphorylation of JNK and prevents the degradation of IκB-α, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[1][5]
Data Presentation
In Vitro Anti-inflammatory Activity of this compound
The following table summarizes the quantitative data on the effects of this compound in LPS-stimulated RAW 264.7 macrophages.
| Parameter Measured | Concentration of this compound (µM) | Result | Reference |
| Cell Viability | 25 | Cytotoxic | [1] |
| NO Production | 1.56, 3.13, 6.25, 12.5 | Dose-dependent inhibition | [1] |
| PGE2 Production | 1.56, 3.13, 6.25, 12.5 | Dose-dependent inhibition | [1] |
| iNOS mRNA Expression | 6.25, 12.5 | Significant downregulation | [1] |
| COX-2 mRNA Expression | 6.25, 12.5 | Significant downregulation | [1] |
| TNF-α Production | 12.5 | 18.6% inhibition | [1][4] |
| IL-6 Production | 3.13, 6.25, 12.5 | Dose-dependent inhibition (up to 45.1% at 12.5 µM) | [1][4] |
| IL-1β Production | 3.13, 6.25, 12.5 | Dose-dependent inhibition (up to 73.7% at 12.5 µM) | [1][4] |
| JNK Phosphorylation | 6.25, 12.5 | Significant inhibition | [1][5] |
| IκB-α Phosphorylation | 6.25, 12.5 | Significant inhibition | [1][5] |
| NF-κB p65 Nuclear Translocation | 12.5 | Inhibition | [1][5] |
Representative In Vivo Anti-inflammatory Activity of Related Compounds
The following table presents data from in vivo studies on other chalcone derivatives and extracts of Psoralea corylifolia, which can serve as a reference for designing animal studies with this compound.
| Compound/Extract | Animal Model | Doses Tested | Key Findings | Reference |
| Novel Chalcone Derivative (Compound 33) | LPS-induced acute lung injury in mice | 20 mg/kg | Reduced TNF-α by 56%, IL-6 by 32%, and IL-1β by 63% in BALF. | [6] |
| Psoralea corylifolia Fruit Extract | Egg white-induced paw edema in rats | 15 mg/kg | Significant anti-inflammatory effect, decreased paw edema. | [2] |
| Psoralea corylifolia L. Granules | Collagen-induced arthritis in DBA/1J mice | 200 mg/kg/day | Ameliorated clinical severity, decreased paw swelling, and reduced serum TNF-α, IL-6, and IL-17A. | [7] |
| Novel Chalcone Derivative (Compound 4b) | Carrageenan-induced paw edema in rats | Not specified | 37.05% edema inhibition. | [8] |
Experimental Protocols
In Vitro Protocol: Anti-inflammatory Activity in LPS-Stimulated Macrophages
This protocol details the methodology to assess the anti-inflammatory effects of this compound on murine macrophage cell lines such as RAW 264.7 or J774A.1.
1. Cell Culture and Maintenance:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
2. Cell Viability Assay (MTT or CCK-8):
-
Seed macrophages (5 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours.
-
Pretreat cells with various concentrations of this compound (e.g., 1.56, 3.13, 6.25, 12.5, 25 µM) for 3 hours.[4]
-
Add LPS (100 ng/mL) to stimulate the cells for another 21 hours.[4]
-
Add CCK-8 or MTT solution to each well and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[4]
3. Nitric Oxide (NO) Production Assay (Griess Test):
-
Seed macrophages in a 96-well plate and treat with this compound and LPS as described above.
-
After the incubation period, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used for quantification.[9]
4. Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant after treatment with this compound and LPS.
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[4][10][11][12][13]
5. Western Blot Analysis for Signaling Pathways:
-
Seed macrophages in a 6-well plate.
-
Pretreat with this compound (e.g., 6.25, 12.5 µM) for 3 hours, followed by LPS stimulation (100 ng/mL) for a shorter duration (e.g., 30 minutes to 2 hours) to observe signaling events.[5]
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of JNK, IκB-α, and NF-κB p65.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
Representative In Vivo Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is a standard model for acute inflammation and is based on studies of other anti-inflammatory chalcones and plant extracts.[8] Note: This is a representative protocol and has not been specifically validated for this compound.
1. Animals:
-
Use male Wistar rats (150-200 g).
-
Acclimatize the animals for at least one week before the experiment.
2. Experimental Groups:
-
Group 1: Control (vehicle only).
-
Group 2: Carrageenan control (vehicle + carrageenan).
-
Group 3: Positive control (e.g., Indomethacin 10 mg/kg + carrageenan).
-
Group 4-6: this compound (e.g., 10, 20, 40 mg/kg, administered orally or intraperitoneally) + carrageenan.
3. Procedure:
-
Administer this compound or the control substance to the respective groups 1 hour before inducing inflammation.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema.
4. Data Analysis:
-
Analyze the data using ANOVA followed by a post-hoc test.
Visualizations
Signaling Pathway of this compound in Macrophages
Caption: Signaling pathway of this compound in LPS-stimulated macrophages.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for in vitro analysis of this compound's anti-inflammatory effects.
Representative Workflow for In Vivo Inflammation Model
Caption: Representative workflow for an in vivo carrageenan-induced paw edema model.
References
- 1. Evaluation of Anti-nociceptive and Anti-inflammatory Activities of Novel Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phytojournal.com [phytojournal.com]
- 3. This compound Prevents Inflammatory Response in LPS-Stimulated Macrophages by Inhibiting the JNK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Prevents Inflammatory Response in LPS-Stimulated Macrophages by Inhibiting the JNK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A novel chalcone derivative exerts anti-inflammatory and anti-oxidant effects after acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Psoralea corylifolia L. Ameliorates Collagen-Induced Arthritis by Reducing Proinflammatory Cytokines and Upregulating Myeloid-Derived Suppressor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel chalcone candidates as potential in vitro and in vivo anti-inflammatory agents: Synthesis, in silico docking, multitarget bioevaluation and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bowdish.ca [bowdish.ca]
- 13. Cytokine Elisa [bdbiosciences.com]
Isodorsmanin A solubility in DMSO and other organic solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the solubility characteristics of Isodorsmanin A, protocols for its handling and use in experimental settings, and insights into its mechanism of action.
Product Information
| Property | Description |
| IUPAC Name | (E)-1-(2,4-dihydroxy-3-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |
| CAS Number | 118266-99-2 |
| Molecular Formula | C₂₀H₂₀O₄ |
| Molecular Weight | 324.37 g/mol |
| Appearance | Yellow powder |
Solubility Profile of this compound
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Type | Expected Solubility |
| DMSO | Polar Aprotic | Soluble |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble |
| Acetone | Polar Aprotic | Soluble |
| Ethanol | Polar Protic | Moderately Soluble |
| Methanol | Polar Protic | Moderately Soluble |
| Water | Polar Protic | Sparingly Soluble |
Note: This table is based on the expected solubility of flavonoid aglycones. Experimental verification is required.
Experimental Protocol for Determining Solubility
This protocol outlines a standard procedure to determine the solubility of this compound in a solvent of interest using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the equilibrium solubility of this compound in a specific solvent at a defined temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, Ethanol)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in the solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards with at least five different concentrations.
-
-
Equilibration:
-
Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After equilibration, centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.
-
-
HPLC Analysis:
-
Inject the calibration standards and the diluted sample onto the HPLC system.
-
Record the peak area of this compound for each injection.
-
-
Quantification:
-
Plot a calibration curve of peak area versus concentration for the standard solutions.
-
Use the linear regression equation from the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.
-
Signaling Pathway Involvement
This compound has been shown to prevent inflammatory responses in lipopolysaccharide (LPS)-stimulated macrophages by inhibiting the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways.[1]
Stock Solution Preparation and Storage
Preparation of a 10 mM DMSO Stock Solution:
-
Calculation:
-
Molecular Weight of this compound = 324.37 g/mol
-
To prepare 1 mL of a 10 mM solution, you will need:
-
10 mmol/L * 1 L/1000 mL * 0.001 L * 324.37 g/mol = 0.0032437 g = 3.24 mg
-
-
-
Procedure:
-
Weigh out 3.24 mg of this compound powder.
-
Add 1 mL of high-purity DMSO.
-
Vortex thoroughly until the solid is completely dissolved.
-
Storage:
-
Store the DMSO stock solution at -20°C for long-term storage.
-
For short-term use, the solution can be stored at 4°C for a few days.
-
Avoid repeated freeze-thaw cycles. It is recommended to aliquot the stock solution into smaller volumes for single use.
General Handling and Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat when handling this compound.
-
Handle the compound in a well-ventilated area.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
References
Troubleshooting & Optimization
Technical Support Center: Isodorsmanin A Solubility Enhancement
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Isodorsmanin A. The information is designed to address common challenges encountered during experimental work related to its solubility.
Troubleshooting Guide
This section addresses specific issues you may encounter when working with this compound in a question-and-answer format.
Question 1: I am unable to dissolve this compound in aqueous buffers for my in vitro cell-based assays. What is the recommended starting solvent?
Answer: this compound is expected to have low aqueous solubility. For in vitro studies, it is recommended to first prepare a concentrated stock solution in an organic co-solvent and then dilute it to the final concentration in your aqueous cell culture medium.
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of non-polar compounds.[1] N-Methylpyrrolidone (NMP) or Polyethylene glycol 200 (PEG200) can also be considered.[1]
-
Procedure:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).
-
For your experiment, dilute the stock solution into your aqueous buffer or cell culture medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
-
Troubleshooting: If precipitation occurs upon dilution, try lowering the final concentration of this compound or using a different co-solvent.
Question 2: My this compound precipitates out of solution during my long-term cell culture experiments. How can I improve its stability in the medium?
Answer: Precipitation over time suggests that the compound is not stable in the aqueous environment at the concentration used. Several strategies can address this:
-
Complexation with Cyclodextrins: Cyclodextrins are molecules that can encapsulate poorly soluble drugs, forming inclusion complexes with improved aqueous solubility and stability.[2][3] Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[3][4]
-
Use of Surfactants: Low concentrations of non-ionic surfactants can help maintain the solubility of hydrophobic compounds. However, care must be taken to ensure the surfactant concentration is not toxic to the cells.
-
Solid Dispersion: Preparing a solid dispersion of this compound with a hydrophilic carrier can enhance its dissolution rate and apparent solubility.[5][6][7]
Question 3: For my in vivo animal studies, I need to administer this compound orally, but its poor solubility is limiting absorption and bioavailability. What formulation strategies can I explore?
Answer: Enhancing oral bioavailability for a poorly soluble compound like this compound is a significant challenge.[8][9] The following techniques are recommended for improving oral absorption:
-
Solid Dispersions: This is a highly effective method for improving the oral absorption of BCS Class II drugs (low solubility, high permeability).[6][7] By dispersing this compound in a hydrophilic polymer matrix, the drug is released as fine, amorphous particles with a high surface area, leading to faster dissolution.[7]
-
Nanosuspensions: Reducing the particle size of the drug to the sub-micron range increases the surface area-to-volume ratio, which can significantly improve the dissolution rate.[10]
-
Lipid-Based Formulations: Formulating this compound in a lipid-based system can enhance its absorption through the lymphatic system.
Frequently Asked Questions (FAQs)
What is this compound and why is its solubility a concern?
This compound is an anti-inflammatory agent that inhibits the phosphorylation of JNK and MAPK.[11] Like many natural product-derived compounds, it has a complex, largely hydrophobic structure (C20H20O4), which often leads to poor solubility in water.[12] This low aqueous solubility can be a major hurdle in formulation development, limiting its bioavailability and therapeutic efficacy.[8] For a drug to be absorbed, it must first be in solution at the site of absorption.[13]
What are the primary techniques for enhancing the solubility of a compound like this compound?
Several techniques can be employed, broadly categorized as physical and chemical modifications:[8][14]
-
Physical Modifications:
-
Particle Size Reduction: Micronization and nanonization increase the surface area of the drug, enhancing the dissolution rate.[10][13]
-
Solid Dispersion: The drug is dispersed in a hydrophilic carrier matrix in an amorphous state, which has higher solubility than the crystalline form.[5][7]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that have a hydrophilic exterior.[2][15]
-
-
Chemical Modifications:
How do I choose the best solubility enhancement technique for my experiment?
The choice of method depends on several factors, including the physicochemical properties of the drug, the required dosage form, the route of administration, and the experimental system (in vitro vs. in vivo).[8][13] For early-stage in vitro research, using co-solvents is often the simplest approach. For developing an oral dosage form for in vivo studies, solid dispersions or nanosuspensions are more advanced and effective strategies.[16]
Data Presentation: Comparison of Solubility Enhancement Techniques
The following table summarizes hypothetical data for enhancing the solubility of this compound using various techniques. These values are illustrative and based on typical improvements seen for poorly water-soluble compounds.
| Technique | Carrier/Solvent System | This compound : Carrier Ratio (w/w) | Apparent Solubility (µg/mL) | Fold Increase |
| None (Aqueous Buffer) | Phosphate Buffered Saline (pH 7.4) | - | ~0.5 | 1 |
| Co-solvency | 10% DMSO in Water | - | 50 | 100 |
| 20% PEG 400 in Water | - | 85 | 170 | |
| Cyclodextrin Complexation | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 1:5 | 150 | 300 |
| Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | 1:5 | 250 | 500 | |
| Solid Dispersion | Polyvinylpyrrolidone (PVP K30) | 1:10 | 400 | 800 |
| Poloxamer 407 | 1:10 | 550 | 1100 |
Experimental Protocols
Protocol 1: Preparation of an this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Calculation: Determine the molar ratio of this compound to the chosen cyclodextrin (e.g., 1:1 HP-β-CD).
-
Mixing: Accurately weigh the this compound and cyclodextrin and place them in a mortar.
-
Kneading: Add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) to the powder mixture to form a paste.
-
Trituration: Knead the paste thoroughly for 45-60 minutes. Add more solvent mixture if necessary to maintain a suitable consistency.
-
Drying: Dry the resulting product in an oven at 40-50°C until a constant weight is achieved.
-
Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: The formation of the inclusion complex should be confirmed using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or X-ray Diffraction (XRD).
Protocol 2: Preparation of an this compound Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30) in a common volatile solvent, such as ethanol or a mixture of dichloromethane and methanol.[6][16] The ratio of drug to carrier should be determined based on optimization studies (e.g., 1:10 w/w).
-
Mixing: Ensure both components are completely dissolved to form a clear solution.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40°C).
-
Drying: Further dry the solid mass in a vacuum oven overnight to remove any residual solvent.
-
Pulverization: Scrape the solid dispersion from the flask, and pulverize it using a mortar and pestle.
-
Sieving: Sieve the powder to obtain a consistent particle size.
-
Evaluation: Evaluate the solid dispersion for drug content, dissolution rate enhancement, and physical state (amorphous vs. crystalline) using XRD.[10]
Protocol 3: Quantification of this compound in Solution
-
Method Selection: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for quantifying small molecules like this compound. For more complex matrices or lower concentrations, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and specificity.[17][18]
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent system.
-
Chromatographic Conditions (HPLC-UV Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: To be determined by UV-Vis spectral scan of this compound (likely in the 200-400 nm range).
-
-
Sample Analysis: Filter the experimental samples (from solubility studies, dissolution tests, etc.) through a 0.22 µm syringe filter before injection.
-
Quantification: Integrate the peak area corresponding to this compound and determine the concentration using the standard curve.
Visualizations
Caption: Experimental workflow for preparing an this compound-cyclodextrin inclusion complex.
Caption: Troubleshooting workflow for selecting a solubility enhancement technique.
Caption: Mechanism of solubility enhancement by solid dispersion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. β-Cyclodextrin/Isopentyl Caffeate Inclusion Complex: Synthesis, Characterization and Antileishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsm.com [ijpsm.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | CymitQuimica [cymitquimica.com]
- 13. pnrjournal.com [pnrjournal.com]
- 14. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 15. Inclusion complexes of β-cyclodextrin with isomeric ester aroma compounds: Preparation, characterization, mechanism study, and controlled release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Analytical Methods for the Quantification of Histamine and Histamine Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
optimizing Isodorsmanin A concentration for in vitro studies
Technical Support Center: Isodorsmanin A
Important Note for Researchers:
Following a comprehensive literature search, we were unable to locate significant scientific data regarding a compound named "this compound." The name may be a rare synonym, a novel compound with limited public research, or a potential misspelling.
However, our search yielded extensive in vitro data for Isorhamnetin , a structurally related and well-studied O-methylated flavonol known for its cytotoxic and anti-cancer properties. The technical data, protocols, and troubleshooting guides provided below are for Isorhamnetin and may serve as a valuable starting point for research on similar flavonoid compounds.
Technical Support Center: Isorhamnetin
This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for researchers working with Isorhamnetin in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is Isorhamnetin and what is its primary mechanism of action?
Isorhamnetin is a naturally occurring flavonoid found in various plants. Its primary anti-cancer mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. It has been shown to exert its effects through multiple signaling pathways, often involving the generation of reactive oxygen species (ROS) and modulation of key apoptosis-regulating proteins.[1]
Q2: How should I prepare a stock solution of Isorhamnetin?
Isorhamnetin is typically soluble in organic solvents like dimethyl sulfoxide (DMSO).[2]
-
Recommendation: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% sterile DMSO.[2][3]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[2]
-
Working Solution: For cell culture experiments, dilute the DMSO stock solution directly into the culture medium to achieve the desired final concentration. Ensure the final DMSO concentration in the medium is non-toxic to the cells, typically below 0.5%.[2]
Q3: What is a typical starting concentration range for Isorhamnetin in in vitro assays?
The effective concentration of Isorhamnetin is highly dependent on the cell line being tested. Based on published data, a common starting range for cytotoxicity screening is between 1 µM and 50 µM .[4] Pilot experiments using a broad range of concentrations are recommended to determine the optimal working concentration for your specific cell line and experimental endpoint.
Q4: What are the key signaling pathways modulated by Isorhamnetin?
Isorhamnetin has been shown to induce apoptosis through the mitochondria-dependent (intrinsic) pathway. Key events include:
-
Increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 protein expression.[1][5]
-
Release of cytochrome c from the mitochondria into the cytosol.[1][5][6]
-
Activation of initiator caspase-9 and executioner caspase-3.[1][5][6]
-
Cleavage of Poly (ADP-ribose) polymerase (PARP).[5][6] Additionally, it can modulate other pathways like Akt/mTOR and MEK/ERK.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No significant cytotoxicity or expected biological effect observed. | Concentration Too Low: The concentration of Isorhamnetin may be insufficient for the specific cell line. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 100 µM). |
| Compound Instability: The compound may have degraded in the working solution. | Prepare fresh working dilutions from a frozen stock for each experiment. Avoid storing diluted solutions in culture medium for extended periods. | |
| Cell Line Resistance: The chosen cell line may be resistant to Isorhamnetin's effects. | Test on a different, more sensitive cell line if possible. Review literature for cell lines known to be responsive. | |
| High variability between experimental replicates. | Inaccurate Pipetting: Errors in pipetting small volumes of the stock solution can lead to inconsistent final concentrations. | Use calibrated pipettes. Perform serial dilutions to avoid pipetting very small volumes (<2 µL). |
| Inconsistent Cell Seeding: Uneven cell numbers at the start of the experiment will lead to variable results. | Ensure the cell suspension is homogenous before seeding. Use a reliable cell counting method. | |
| High background cell death in control wells (including solvent control). | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high for your cell line. | Ensure the final solvent concentration is at a non-toxic level (typically ≤0.5% for DMSO). Run a solvent-only control to determine the tolerance of your specific cell line. |
| Poor Cell Health: The cells may be unhealthy, stressed, or overgrown before the experiment begins. | Use cells at an optimal passage number and confluency. Ensure proper sterile technique to prevent contamination. |
Quantitative Data Summary
Table 1: IC₅₀ Values of Isorhamnetin in Various Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition in vitro.[8] IC₅₀ values are dependent on the cell line, treatment duration, and the specific assay used.[8][9]
| Cell Line | Cancer Type | Treatment Duration | IC₅₀ (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 72 h | ~21.1 | [10] |
| HT-29 | Colorectal Adenocarcinoma | 72 h | ~27.2 | [10] |
| PC-3 | Prostate Adenocarcinoma | 72 h | ~15.2 | [10] |
| A549 | Lung Carcinoma | 48 h | Not specified, but effective at 8 µM | [6] |
| AGS-1 | Gastric Cancer | 24-48 h | Dose-dependent effects observed | [5] |
| HGC-27 | Gastric Cancer | 24-48 h | Dose-dependent effects observed | [5] |
Note: IC₅₀ values can vary between labs. The data above should be used as a guideline for designing experiments.
Experimental Protocols
Protocol 1: Cell Viability Assessment by MTT Assay
This protocol assesses the cytotoxic effect of Isorhamnetin by measuring the metabolic activity of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of Isorhamnetin in culture medium from your DMSO stock. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Isorhamnetin. Include "vehicle control" wells containing the highest concentration of DMSO used in the experiment.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.
Protocol 2: Analysis of Apoptosis by Western Blot
This protocol is used to detect changes in the expression of key apoptosis-related proteins.
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with Isorhamnetin at various concentrations (including a vehicle control) for a predetermined time (e.g., 24 hours).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Isorhamnetin-induced intrinsic apoptosis pathway.
Caption: Experimental workflow for IC₅₀ determination.
References
- 1. Isorhamnetin Induces Cell Cycle Arrest and Apoptosis Via Reactive Oxygen Species-Mediated AMP-Activated Protein Kinase Signaling Pathway Activation in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. phytotechlab.com [phytotechlab.com]
- 4. Isorhamnetin induces cell cycle arrest and apoptosis by triggering DNA damage and regulating the AMPK/mTOR/p70S6K signaling pathway in doxorubicin-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Autophagy inhibition enhances isorhamnetin-induced mitochondria-dependent apoptosis in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isorhamnetin inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Silico Cytotoxic Activity of Isocordoin from Adesmia balsamica Against Cancer Cells [mdpi.com]
Isodorsmanin A Cytotoxicity Assessment: Technical Support Center
Disclaimer: Initial searches for "Isodorsmanin A" did not yield sufficient specific data for a comprehensive cytotoxicity assessment. However, extensive research is available for Isorhamnetin , a structurally related O-methylated flavonol. This technical support center provides data and protocols for Isorhamnetin to serve as a guide for researchers investigating similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is the cytotoxic effect of Isorhamnetin on cancer cell lines?
A1: Isorhamnetin has demonstrated cytotoxic effects across various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. Its efficacy, often measured by the half-maximal inhibitory concentration (IC50), varies depending on the cell line. For example, Isorhamnetin has been shown to inhibit the proliferation of human bladder cancer cells, doxorubicin-resistant breast cancer cells, and other cancer cell types.[1][2]
Q2: How does Isorhamnetin induce cell death?
A2: Isorhamnetin primarily induces apoptosis, a form of programmed cell death. This is often accompanied by cell cycle arrest, typically at the G2/M phase.[1][3] The induction of apoptosis involves the activation of caspase cascades and is mediated by signaling pathways that respond to cellular stress.[3]
Q3: What are the known signaling pathways affected by Isorhamnetin?
A3: Isorhamnetin's cytotoxic effects are linked to its influence on several key signaling pathways. Notably, it has been shown to modulate the AMPK/mTOR/p70S6K pathway, which is crucial for cell growth and proliferation.[2][4] In some cancer cells, it also affects the Akt and MEK/ERK signaling cascades.[5] Furthermore, Isorhamnetin can stimulate the production of intracellular reactive oxygen species (ROS), which can trigger DNA damage and subsequent apoptotic pathways.[2][3]
Q4: I am observing inconsistent IC50 values in my experiments. What could be the cause?
A4: Inconsistent IC50 values can arise from several factors:
-
Cell Line Variability: Different cancer cell lines exhibit varying sensitivity to Isorhamnetin.[3]
-
Cell Density: The initial number of cells seeded can influence the calculated IC50. Ensure consistent cell seeding across experiments.
-
Compound Stability: Ensure the proper storage and handling of your Isorhamnetin stock solution to prevent degradation.
-
Assay-Specific Variability: Differences in incubation times and reagent concentrations for assays like MTT or CCK-8 can lead to variations. Adherence to a standardized protocol is critical.
Q5: My cells are not showing the expected G2/M arrest after Isorhamnetin treatment. What should I check?
A5: If you are not observing the anticipated G2/M arrest, consider the following:
-
Cell Line Dependence: While G2/M arrest is commonly reported, Isorhamnetin can induce S-phase arrest in some cancer cell types.[3] The response is cell-line specific.
-
Concentration and Time: The concentration of Isorhamnetin and the duration of treatment are critical. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Synchronization: For more precise cell cycle analysis, consider synchronizing your cells before treatment.
Troubleshooting Guides
Issue 1: Low Cytotoxicity Observed
-
Problem: Isorhamnetin treatment does not significantly reduce cell viability.
-
Possible Causes & Solutions:
-
Sub-optimal Concentration: The concentration of Isorhamnetin may be too low for your specific cell line.
-
Solution: Perform a dose-response experiment with a wider range of concentrations.
-
-
Incorrect Treatment Duration: The incubation time may be insufficient for the cytotoxic effects to manifest.
-
Solution: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
-
-
Compound Inactivity: The Isorhamnetin stock may have degraded.
-
Solution: Prepare a fresh stock solution and store it under the recommended conditions (e.g., protected from light, at -20°C or -80°C).
-
-
Issue 2: Difficulty in Detecting Apoptosis
-
Problem: Annexin V/PI staining shows a low percentage of apoptotic cells.
-
Possible Causes & Solutions:
-
Timing of Assay: Apoptosis is a dynamic process. You may be analyzing the cells too early or too late.
-
Solution: Perform a time-course experiment to capture the peak of apoptotic events.
-
-
Insufficient Drug Concentration: The concentration of Isorhamnetin may be cytostatic rather than apoptotic.
-
Solution: Increase the concentration of Isorhamnetin based on your dose-response data.
-
-
Cell Handling: Over-trypsinization or harsh centrifugation can damage cell membranes, leading to false positives in PI staining.
-
Solution: Handle cells gently during harvesting and staining procedures.
-
-
Quantitative Data Summary
| Cell Line | Assay | IC50 (µM) | Duration (h) | Reference |
| Human Bladder Cancer (T24, 5637) | CCK-8 | Not specified | 24, 48 | [3] |
| Doxorubicin-Resistant Breast Cancer (MCF-7/ADR) | MTS | Conc. dependent | Not specified | [2] |
| Human Lung Carcinoma (A549) | MTT | Conc. dependent | 48 | [6] |
| Madin-Darby Canine Kidney (MDCK) | MTT | Conc. dependent | 48 | [6] |
| Breast Cancer (MCF7, MDA-MB-468) | CCK-8 | IC50 calculated | 72 | [5] |
Note: "Concentration dependent" indicates that the studies demonstrated a dose-dependent effect on cell viability without specifying a precise IC50 value in the abstract.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Isorhamnetin and a vehicle control. Incubate for the desired duration (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Isorhamnetin for the determined optimal time and concentration.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Culture and treat cells with Isorhamnetin as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Experimental workflow for assessing Isorhamnetin cytotoxicity.
Caption: Key signaling pathways modulated by Isorhamnetin.
References
- 1. Isorhamnetin Induces Cell Cycle Arrest and Apoptosis Via Reactive Oxygen Species-Mediated AMP-Activated Protein Kinase Signaling Pathway Activation in Human Bladder Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isorhamnetin induces cell cycle arrest and apoptosis by triggering DNA damage and regulating the AMPK/mTOR/p70S6K signaling pathway in doxorubicin-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isorhamnetin Induces Cell Cycle Arrest and Apoptosis Via Reactive Oxygen Species-Mediated AMP-Activated Protein Kinase Signaling Pathway Activation in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isorhamnetin inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stability and Degradation of Novel Compounds in Solution
Disclaimer: Publicly available data on the specific stability and degradation of Isodorsmanin A in solution is limited. This technical support center provides a general framework and illustrative examples for researchers and drug development professionals to approach the stability assessment of novel compounds like this compound. The quantitative data and pathways presented here are hypothetical and intended to serve as a guide for experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps in assessing the stability of a new compound like this compound?
A1: The initial assessment should involve forced degradation studies, also known as stress testing.[1][2][3] This process intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products.[1][3] Key conditions to test include acidic and basic hydrolysis, oxidation, photolysis, and thermal stress.[2][4] These studies are crucial for developing and validating a stability-indicating analytical method.[1][5]
Q2: How do I choose the right analytical method for a stability study?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for stability testing due to its high sensitivity and accuracy in separating and quantifying the parent compound and its degradation products.[6] A diode-array detector (DAD) or mass spectrometry (MS) can be coupled with HPLC to provide further information on the purity and identity of the peaks.[7] The chosen method must be "stability-indicating," meaning it can distinguish the intact drug from its degradation products without interference.[5][7][8]
Q3: What concentration of the compound should I use for stability studies?
A3: A concentration of 1 mg/mL is often recommended for forced degradation studies.[4] However, it is also advisable to perform studies at the concentration intended for the final product formulation to understand the degradation profile under relevant conditions.[4][8]
Q4: What are the typical storage conditions for a formal stability study?
A4: Formal stability studies are guided by the International Council for Harmonisation (ICH) guidelines. Long-term stability testing is often conducted at 25°C ± 2°C with 60% ± 5% relative humidity (RH), while accelerated stability testing is typically performed at 40°C ± 2°C with 75% ± 5% RH.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No degradation observed under stress conditions. | The compound is highly stable, or the stress conditions are not harsh enough. | Increase the temperature, concentration of the stressor (e.g., acid, base), or duration of exposure. Ensure the chosen solvent is not protecting the compound. |
| Complete degradation of the compound. | The stress conditions are too aggressive. | Reduce the temperature, concentration of the stressor, or exposure time. A target degradation of 5-20% is often ideal for method validation.[4] |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase, column, or gradient. | Optimize the HPLC method by adjusting the mobile phase composition (e.g., pH, organic solvent ratio), trying a different column chemistry, or modifying the gradient elution profile. |
| Mass imbalance (sum of parent compound and degradants is not 100%). | Non-UV active degradants, volatile degradants, or degradants strongly retained on the column. | Use a universal detector like a Charged Aerosol Detector (CAD) or MS in addition to UV. Check for volatility of the compound and its potential degradants. |
| Inconsistent results between replicate experiments. | Issues with sample preparation, instrument variability, or instability of degradation products. | Review and standardize the sample preparation procedure. Perform system suitability tests to ensure instrument performance. Analyze samples immediately after preparation. |
Quantitative Data Summary
The following tables present hypothetical stability data for a novel compound, "Compound X," which can be used as a reference for what to expect during a stability study of a compound like this compound.
Table 1: Stability of Compound X (1 mg/mL) in Aqueous Solution at 40°C
| pH | Time (days) | % Remaining Compound X | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 2.0 (0.01 N HCl) | 1 | 85.2 | 10.1 | 4.7 |
| 3 | 65.7 | 25.3 | 9.0 | |
| 7 | 40.1 | 42.5 | 17.4 | |
| 7.0 (Phosphate Buffer) | 1 | 98.5 | 0.8 | 0.7 |
| 3 | 95.2 | 2.5 | 2.3 | |
| 7 | 90.8 | 5.1 | 4.1 | |
| 10.0 (0.001 N NaOH) | 1 | 70.3 | 18.9 | 10.8 |
| 3 | 45.1 | 35.2 | 19.7 | |
| 7 | 15.6 | 55.4 | 29.0 |
Table 2: Photostability of Compound X (1 mg/mL) in Methanol Solution
| Condition | Exposure Time (hours) | % Remaining Compound X | Photodegradant 1 (%) |
| Cool White Fluorescent Light | 24 | 99.1 | 0.9 |
| (1.2 million lux hours) | 48 | 98.2 | 1.8 |
| Near UV Light | 24 | 92.5 | 7.5 |
| (200 watt-hours/m²) | 48 | 85.3 | 14.7 |
| Dark Control | 48 | 99.8 | 0.2 |
Experimental Protocols
Protocol 1: Forced Degradation by Hydrolysis
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Add 1 mL of the stock solution to a 10 mL volumetric flask. Add 5 mL of 0.1 N HCl. Keep the flask at 60°C for 24 hours. Cool, neutralize with 0.1 N NaOH, and dilute to volume with the mobile phase.
-
Base Hydrolysis: Add 1 mL of the stock solution to a 10 mL volumetric flask. Add 5 mL of 0.1 N NaOH. Keep the flask at 60°C for 24 hours. Cool, neutralize with 0.1 N HCl, and dilute to volume with the mobile phase.
-
Neutral Hydrolysis: Add 1 mL of the stock solution to a 10 mL volumetric flask. Add 5 mL of purified water. Keep the flask at 60°C for 24 hours. Cool and dilute to volume with the mobile phase.
-
Analysis: Analyze the prepared solutions by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution: Develop a gradient elution method to separate the parent compound from its degradation products. A typical starting gradient could be 5% to 95% B over 20 minutes.
-
Detection: Use a DAD to monitor at multiple wavelengths (e.g., 200-400 nm) to ensure all components are detected. The primary wavelength should be the λmax of the parent compound.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the complete separation of the parent peak from all degradation peaks.
Visualizations
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. ijsdr.org [ijsdr.org]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 8. Stability-indicating methods and their role in drug’s quality control [mpl.loesungsfabrik.de]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Improving Isodorsmanin A Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo delivery of Isodorsmanin A. The following information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chalcone, a type of flavonoid, known for its anti-inflammatory properties.[1][2][3] Its primary mechanism of action involves the inhibition of the c-Jun N-terminal kinase (JNK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][2][3] In inflammatory conditions, such as those stimulated by lipopolysaccharide (LPS), this compound suppresses the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2), as well as pro-inflammatory cytokines including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2][3]
Q2: What are the main challenges in delivering this compound in animal models?
A2: Like many chalcones and flavonoids, this compound is expected to have poor aqueous solubility, which can lead to low oral bioavailability.[4] This makes it difficult to achieve therapeutic concentrations in target tissues. Consequently, researchers may encounter issues with formulation stability, such as precipitation of the compound, and variability in experimental results.
Q3: What are some general strategies to improve the solubility and bioavailability of this compound?
A3: Several formulation strategies can be employed to enhance the delivery of poorly soluble compounds like this compound. These include:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can improve its dissolution rate.
-
Use of Co-solvents: Employing a mixture of water-miscible organic solvents (e.g., DMSO, PEG300) can increase the solubility of hydrophobic compounds.
-
Surfactants: Surfactants can be used to form micelles that encapsulate the drug, improving its solubility and stability in aqueous solutions.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles can enhance the absorption of lipophilic drugs.[5]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its dissolution characteristics.
Troubleshooting Guides
Issue 1: Precipitation of this compound in the formulation.
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility of this compound. | 1. Optimize the vehicle composition: Increase the percentage of organic co-solvents such as DMSO or PEG300. A common starting point for in vivo studies in mice is a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] For more sensitive animal models, the DMSO concentration may need to be reduced. 2. Use a surfactant: Incorporate a biocompatible surfactant like Tween 80 or Cremophor EL to improve solubility and prevent precipitation. 3. Prepare a nanosuspension: This can enhance the stability of the compound in the vehicle. |
| The formulation is prepared too far in advance. | Prepare the formulation fresh on the day of dosing. |
| The formulation is not properly homogenized. | Vortex the formulation thoroughly before each administration to ensure a uniform suspension. |
Issue 2: High variability in efficacy or pharmacokinetic data between animals.
| Potential Cause | Troubleshooting Steps |
| Inconsistent drug administration. | 1. Ensure proper training: All personnel should be thoroughly trained in the administration technique being used (e.g., oral gavage, intraperitoneal injection). 2. Standardize the procedure: Use a consistent volume, speed of administration, and anatomical location for injections. For oral gavage, ensure the gavage needle is correctly placed to avoid administration into the lungs. |
| Formulation instability. | Prepare fresh formulations daily and ensure they are homogenous before each administration. |
| Differences in animal physiology. | 1. Standardize animal conditions: Use animals of the same age, sex, and weight range. 2. Control for food intake: Fasting animals before oral administration can reduce variability in absorption. Standardize the fasting and feeding schedule for all animals in the study. |
Issue 3: Unexpected toxicity or adverse effects in animal models.
| Potential Cause | Troubleshooting Steps |
| Vehicle-related toxicity. | High concentrations of some organic solvents like DMSO can be toxic. If toxicity is observed in the vehicle control group, consider reducing the concentration of the organic co-solvent or using a different, less toxic vehicle. |
| High dose of this compound. | Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). Based on studies with other flavonoids, a wide range of doses has been tested, from 1 mg/kg to over 2000 mg/kg in acute toxicity studies.[1] |
| Improper administration technique. | Esophageal or stomach perforation during oral gavage, or injection into an organ during intraperitoneal administration can cause severe adverse effects. Ensure proper training and technique. |
Quantitative Data
Disclaimer: To date, there is a lack of published in vivo pharmacokinetic and efficacy data specifically for this compound. The following tables provide illustrative data from studies on other flavonoids to serve as a guide for experimental design.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Cell Line | Stimulant | This compound Concentration | Effect | Reference |
| RAW 264.7 Macrophages | LPS (100 ng/mL) | 3.13, 6.25, 12.5 µM | Dose-dependent suppression of TNF-α, IL-6, and IL-1β production. | [1][7] |
| RAW 264.7 Macrophages | LPS (100 ng/mL) | 6.25, 12.5 µM | Inhibition of iNOS and COX-2 expression. | [7] |
Table 2: Illustrative Oral Bioavailability of Flavonoids in Animal Models
| Flavonoid | Animal Model | Dose (mg/kg) | Route | Oral Bioavailability (%) | Reference |
| Puerarin | Rat | 5 | Oral | ~1.3% | [8] |
| Resveratrol | Rat | 25 | Oral | <1% |
Table 3: Illustrative Dosing and Efficacy of Flavonoids in In Vivo Models
| Flavonoid | Animal Model | Disease Model | Dose (mg/kg) | Route | Outcome | Reference |
| Myricitrin | Mouse | DSS-induced colitis | 1, 3, 10 | Oral | Reduced colonic inflammation. | [3] |
| GSSRF (Saponin-rich fraction) | Mouse | DLA-induced solid tumor | 100, 200 | Oral | 46.7% and 60.8% reduction in tumor weight, respectively. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration
This is a general protocol and may require optimization based on the specific physicochemical properties of this compound.
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO)
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Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
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Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
On the day of dosing, weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Prepare the vehicle solution by mixing 10% DMSO, 40% PEG300, and 5% Tween 80. Vortex until fully homogenous.
-
Add the vehicle solution to the this compound powder to achieve the desired initial concentration.
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Vortex for 5-10 minutes until the powder is completely dissolved or a uniform suspension is formed.
-
Slowly add the sterile saline (45% of the final volume) to the dissolved drug concentrate while vortexing to prevent precipitation.
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Visually inspect the final solution for any signs of precipitation. If the solution is clear or a uniform suspension, it is ready for administration.
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Administer to mice via oral gavage at a volume of 10 mL/kg.
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The vehicle control group should receive the same formulation without the active agent.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Mouse gavage needles (18-20 gauge, flexible or curved with a rounded tip)
-
Syringes (appropriate volume for dosing)
-
Animal scale
Procedure:
-
Weigh the animal to determine the appropriate dosing volume (typically 10 mL/kg).
-
Measure the length of the gavage tube from the tip of the animal's nose to the bottom of the sternum. Mark the tube to ensure it is not inserted past this point.
-
Restrain the mouse by scruffing the neck and back to immobilize the head and extend the neck. This creates a straight line through the neck and esophagus.
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The animal should swallow as the tube is passed.
-
If there is any resistance, do not force the tube. Withdraw it and try again.
-
Once the tube is correctly placed in the esophagus, slowly administer the formulation.
-
After administration, gently remove the needle along the same path of insertion.
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Return the animal to its cage and monitor for any signs of distress for at least 15 minutes.
Protocol 3: Intraperitoneal (IP) Injection in Rats
Materials:
-
Needles (23-25 gauge)
-
Syringes (appropriate volume for injection)
-
70% ethanol
-
Animal scale
Procedure:
-
Weigh the rat to determine the appropriate injection volume (typically < 10 mL/kg).
-
Restrain the rat securely. One common method is to have one person hold the rat with its head between their index and middle fingers, while the other hand holds the rear feet and tail. The animal should be tilted with its head slightly downward.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum (on the left side) and the bladder.
-
Swab the injection site with 70% ethanol.
-
Insert the needle, with the bevel facing up, at a 30-40 degree angle to the abdominal wall.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or organ. If blood or other fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
If aspiration is clear, slowly inject the formulation.
-
Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.
Visualizations
Caption: LPS-induced JNK/NF-κB signaling pathway and points of inhibition by this compound.
Caption: General experimental workflow for an in vivo efficacy study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Prevents Inflammatory Response in LPS-Stimulated Macrophages by Inhibiting the JNK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. raiuniversity.edu [raiuniversity.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in Isodorsmanin A quantification from complex mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Isodorsmanin A from complex mixtures.
Troubleshooting Guide
This guide addresses common issues encountered during the analytical workflow for this compound quantification.
Question: Why am I observing poor peak shape (fronting, tailing, or splitting) for my this compound standard and samples?
Answer:
Poor peak shape can arise from several factors related to the sample, mobile phase, or the LC column itself.
-
Injection Solvent: Injecting your sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Solution: Dilute or dissolve your sample in a solvent that is the same or weaker than the starting mobile phase composition.
-
Column Contamination: Buildup of matrix components on the column frit or stationary phase can lead to split or tailing peaks. Solution: Implement a robust sample clean-up procedure such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Regularly flush the column according to the manufacturer's guidelines.
-
Secondary Interactions: this compound may interact with active sites on the silica backbone of the column, causing peak tailing. Solution: Add a small amount of a weak acid, such as 0.1% formic acid, to the mobile phase to suppress the ionization of free silanol groups.
-
Column Void: A void at the head of the column can cause peak splitting. Solution: This is often due to high pressure or using a mobile phase with a pH that degrades the column packing. If a void is suspected, the column may need to be replaced.
Question: I am experiencing low or no signal for this compound in my samples. What are the potential causes?
Answer:
A lack of signal is a critical issue that can point to problems with the sample preparation, LC-MS/MS instrument, or the stability of the analyte.
-
Matrix Effects (Ion Suppression): Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to a suppressed signal.[1] Solution:
-
Improve sample cleanup to remove interfering matrix components.
-
Modify the chromatographic method to separate this compound from the suppressive region.
-
Use an isotopically labeled internal standard to compensate for the signal loss.
-
-
Sample Degradation: this compound may be unstable under certain conditions (e.g., pH, temperature, light exposure). Solution: Conduct stability studies to understand the degradation profile of this compound.[2][3][4] Ensure samples are processed and stored under conditions that minimize degradation (e.g., on ice, protected from light).
-
Incorrect MS/MS Parameters: The mass spectrometer may not be optimized for this compound detection. Solution: Infuse a standard solution of this compound to optimize source parameters (e.g., capillary voltage, gas flows, temperature) and collision energy for the specific parent-to-product ion transition.
-
Sample Preparation Losses: The analyte may be lost during extraction or cleanup steps. Solution: Evaluate the recovery of your extraction procedure by spiking a blank matrix with a known concentration of this compound before and after extraction.
Question: My retention times for this compound are shifting between injections. How can I resolve this?
Answer:
Retention time instability can compromise peak identification and integration.
-
Insufficient Column Equilibration: The column may not be fully equilibrated between gradient runs. Solution: Increase the equilibration time at the end of each run to ensure the column returns to the initial mobile phase conditions. A good starting point is allowing at least 10 column volumes to pass.
-
Mobile Phase Inconsistency: Changes in the mobile phase composition, even minor ones, can affect retention time. Solution: Prepare fresh mobile phases daily and ensure they are thoroughly mixed. If using buffers, check the pH.
-
Temperature Fluctuations: The column temperature can impact retention time. Solution: Use a column oven to maintain a consistent temperature throughout the analytical run.
-
Pump Performance: Air bubbles or malfunctioning check valves in the LC pump can lead to inconsistent flow rates. Solution: Purge the pumps to remove air bubbles and perform routine maintenance on pump seals and check valves.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in quantifying this compound from a complex matrix like plasma or a plant extract?
A1: The most significant challenge is typically overcoming matrix effects .[1] These effects, which can be either ion suppression or enhancement, occur when co-eluting molecules from the sample matrix interfere with the ionization of this compound in the mass spectrometer's ion source. This can lead to inaccurate and unreliable quantification. A robust sample preparation method is crucial to minimize these interferences.
Q2: Which sample preparation technique is recommended for this compound?
A2: The choice of sample preparation depends on the complexity of the matrix.
-
For plasma or serum , techniques like protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used to remove proteins and phospholipids, which are major sources of matrix effects.[5]
-
For plant extracts , which can be very complex, SPE is often preferred for its ability to selectively isolate diterpenoids from other phytochemicals. A simple methanol extraction may be sufficient for less complex plant matrices.[6]
Q3: What are the key parameters for a typical LC-MS/MS method for this compound?
A3: While a specific validated method for this compound is not widely published, a general approach based on the analysis of similar diterpenoids would involve:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, <3 µm particle size).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).
-
Ionization: Positive ion mode Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). APCI can sometimes be less susceptible to matrix effects for certain compounds.[6]
-
Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer for high selectivity and sensitivity.
Q4: How do I validate my analytical method for this compound quantification?
A4: Method validation should be performed according to regulatory guidelines (e.g., ICH, FDA) and should assess the following parameters:[7][8][9][10]
-
Specificity/Selectivity: The ability to quantify this compound in the presence of other matrix components.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between measurements, respectively.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified.
-
Recovery: The efficiency of the sample preparation process.
-
Stability: The stability of this compound in the sample matrix and in prepared solutions under various storage conditions.[2][4][11]
Q5: What kind of quantitative performance can I expect from a validated LC-MS/MS method?
A5: For the quantification of diterpenoids and other small molecules in complex matrices, a well-optimized and validated LC-MS/MS method can typically achieve the performance characteristics summarized in the table below. Note that these are typical values and will vary depending on the specific matrix and instrumentation.
Quantitative Data Summary
| Parameter | Typical Value Range | Description |
| Linearity (r²) | ≥ 0.995 | Indicates the correlation between concentration and instrument response. |
| Limit of Detection (LOD) | 0.01 - 5 ng/mL | The lowest concentration that can be reliably detected.[12] |
| Limit of Quantification (LOQ) | 0.03 - 10 ng/mL | The lowest concentration that can be quantified with acceptable accuracy and precision.[12] |
| Accuracy (% Bias) | Within ±15% (±20% at LOQ) | Closeness of the measured value to the true value.[8] |
| Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) | The relative standard deviation of replicate measurements. |
| Extraction Recovery | 70 - 120% | The efficiency of the analyte extraction from the matrix.[5] |
Experimental Protocols
Proposed Protocol for this compound Quantification in Plasma
This protocol describes a general procedure using liquid-liquid extraction followed by LC-MS/MS analysis.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., an isotopically labeled this compound or a structurally similar compound).
-
Vortex briefly to mix.
-
Add 400 µL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex vigorously for 2 minutes to extract the analyte.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).
-
Vortex to dissolve and transfer to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: UHPLC system.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Column Temperature: 40°C.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive ESI.
-
MRM Transition: To be determined by infusing a pure standard of this compound.
-
Visualizations
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
- 3. emmainternational.com [emmainternational.com]
- 4. netpharmalab.es [netpharmalab.es]
- 5. mdpi.com [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. METHOD VALIDATION OF ANALYTICAL PROCEDURES | PharmaTutor [pharmatutor.org]
- 9. Analytical method validation: Significance and symbolism [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. selvita.com [selvita.com]
- 12. A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal: Codonopsis Radix as a case study - PMC [pmc.ncbi.nlm.nih.gov]
Isodorsmanin A experimental variability and reproducibility
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address experimental variability and reproducibility challenges when working with the flavonoid, Isorhamnetin. This guide provides troubleshooting advice and detailed protocols to ensure reliable and consistent results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Isorhamnetin and what are its primary applications in research?
A1: Isorhamnetin is a flavonoid, specifically a 3'-O-methylated metabolite of quercetin. It is naturally found in a variety of plants, including sea buckthorn (Hippophae rhamnoides), ginkgo biloba, and onions. In cancer research, Isorhamnetin is investigated for its potential anti-proliferative, pro-apoptotic, anti-inflammatory, and antioxidant properties.[1] Studies have indicated its capability to inhibit cancer cell growth by inducing cell cycle arrest and promoting programmed cell death (apoptosis).[1]
Q2: We are observing significant variability in our IC50 values for Isorhamnetin across different breast cancer cell lines. Is this expected?
A2: Yes, variability in IC50 values across different cell lines is expected. This is due to the inherent biological differences among cell lines, including their genetic background, expression levels of target proteins, and activation status of signaling pathways. For example, Isorhamnetin has shown an IC50 of approximately 10 µM in several breast cancer cell lines (MCF7, T47D, BT474, BT-549, MDA-MB-231, and MDA-MB-468), while being significantly less potent in the non-cancerous breast epithelial cell line MCF10A (IC50 of 38 µM).[2] This differential effect highlights its potential selectivity for cancer cells.
Q3: My results from the MTT assay show inconsistent or higher than expected cell viability after Isorhamnetin treatment. What could be the cause?
A3: This is a critical and common issue. Flavonoids like Isorhamnetin possess reducing properties and can directly reduce the MTT tetrazolium salt to formazan, independent of cellular enzymatic activity. This leads to a false positive signal, which can mask the actual cytotoxic effects of Isorhamnetin and suggest a higher cell viability than is accurate.[1]
Q4: How can I confirm if Isorhamnetin is interfering with my MTT assay?
A4: A simple cell-free control experiment can be performed. In a 96-well plate, add Isorhamnetin to wells containing only the culture medium and the MTT reagent (no cells). If you observe the formation of the purple formazan product, it confirms that Isorhamnetin is directly reducing the MTT reagent.[1]
Q5: What are more suitable alternative cell viability assays for Isorhamnetin?
A5: To avoid the interference observed with MTT assays, it is recommended to use assays with different detection principles. Suitable alternatives include:
-
Sulforhodamine B (SRB) Assay: This assay measures cellular protein content and is not affected by the reducing potential of the compound.[1]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays quantify ATP levels as an indicator of metabolically active cells.
-
Trypan Blue Exclusion Assay: This method provides a direct count of viable and non-viable cells based on membrane integrity.[1]
Data Presentation: Isorhamnetin IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Isorhamnetin in various cancer cell lines, illustrating the compound's variable potency.
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time | Assay Method |
| MCF7 | Breast Cancer | ~10 | Not Specified | CCK-8 |
| T47D | Breast Cancer | ~10 | Not Specified | CCK-8 |
| BT474 | Breast Cancer | ~10 | Not Specified | CCK-8 |
| BT-549 | Breast Cancer | ~10 | Not Specified | CCK-8 |
| MDA-MB-231 | Breast Cancer | ~10 | Not Specified | CCK-8 |
| MDA-MB-468 | Breast Cancer | ~10 | Not Specified | CCK-8 |
| MCF10A | Normal Breast Epithelial | 38 | Not Specified | CCK-8 |
| SW-480 | Colon Cancer | ≤ 20 µg/mL | 24 and 72 hours | Not Specified |
| HT-29 | Colon Cancer | ≤ 20 µg/mL | 24 and 72 hours | Not Specified |
| AGS | Gastric Cancer | Not Specified (Dose-dependent inhibition from 10-60 µM) | 24 or 48 hours | CCK-8 |
| SNU-16 | Gastric Cancer | Not Specified (Dose-dependent inhibition from 10-60 µM) | 24 or 48 hours | CCK-8 |
| T24 | Bladder Cancer | Decreased viability in a concentration-dependent manner | 48 hours | MTT |
| 5637 | Bladder Cancer | Decreased viability in a concentration-dependent manner | 48 hours | MTT |
| 2531J | Bladder Cancer | Decreased viability in a concentration-dependent manner | 48 hours | MTT |
Experimental Protocols & Methodologies
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
This protocol is recommended to avoid interference from the reducing properties of Isorhamnetin.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Aspirate the old medium and treat the cells with a range of concentrations of Isorhamnetin. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Cell Fixation: Gently aspirate the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to quantify apoptosis induced by Isorhamnetin.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the desired concentrations of Isorhamnetin for the specified time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them. Combine all cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing Experimental Workflows and Signaling Pathways
General Workflow for Assessing Isorhamnetin's Anticancer Effects
Caption: A generalized workflow for evaluating the in vitro anticancer activity of Isorhamnetin.
Isorhamnetin-Modulated PI3K/Akt Signaling Pathway
Caption: Isorhamnetin inhibits the PI3K/Akt pathway, leading to decreased cell survival and apoptosis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments | 1. Inconsistent cell passage number. 2. Variation in cell seeding density. 3. Fluctuation in incubator conditions (CO2, temperature). 4. Different batches of serum or media. | 1. Use cells within a consistent and narrow passage number range for all experiments. 2. Ensure accurate cell counting and homogenous cell suspension before seeding. 3. Regularly calibrate and monitor incubator conditions. 4. Test new batches of serum and media for consistency before use in critical experiments. |
| "Edge effect" observed in 96-well plates | Increased evaporation from the outer wells of the plate. | Fill the perimeter wells with sterile PBS or media without cells and do not use these wells for experimental data points. Ensure proper humidity in the incubator. |
| Low signal or no effect observed in apoptosis assay | 1. Isorhamnetin concentration is too low. 2. Insufficient incubation time. 3. Cells are resistant to Isorhamnetin-induced apoptosis. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for apoptosis induction. 3. Verify the expression of key apoptotic proteins (e.g., caspases, Bcl-2 family members) in your cell line. |
| Isorhamnetin precipitates in the culture medium | The concentration of Isorhamnetin exceeds its solubility in the aqueous medium. | 1. Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the medium is low (typically <0.5%) and consistent across all treatments. 2. Visually inspect the medium for any precipitation after adding Isorhamnetin. 3. Consider using a solubilizing agent if compatible with your experimental system. |
References
Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Activities of Isodorsmanin A and Bavachalcone
For Immediate Release
A comprehensive review of experimental data reveals the potent anti-inflammatory properties of two natural chalcones, Isodorsmanin A and bavachalcone. This guide provides a detailed comparison of their efficacy in modulating key inflammatory pathways, supported by quantitative data from in vitro studies. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
At a Glance: Key Anti-Inflammatory Activities
Both this compound and bavachalcone have demonstrated significant capabilities in suppressing inflammatory responses in cellular models. Their primary mechanisms of action converge on the inhibition of critical signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways are central to the production of a cascade of inflammatory mediators.
Quantitative Comparison of Anti-Inflammatory Effects
The following tables summarize the quantitative data on the inhibitory effects of this compound and bavachalcone on various pro-inflammatory markers in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. It is important to note that the data for each compound were obtained from separate studies with potentially different experimental conditions.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Concentration | % Inhibition of NO | IC50 | Reference |
| This compound | 12.5 µM | 80.4% | Not Reported | [1] |
| Bavachalcone | - | - | 11.3 µM | [2] |
Table 2: Inhibition of Prostaglandin E2 (PGE2) Production
| Compound | Concentration | % Inhibition of PGE2 | IC50 | Reference |
| This compound | 12.5 µM | 36.5% | Not Reported | [1] |
| Bavachalcone | Not Reported | Not Reported | Not Reported |
Table 3: Inhibition of Pro-Inflammatory Cytokines
| Compound | Cytokine | Concentration | % Inhibition | Reference |
| This compound | TNF-α | 12.5 µM | ~55% | [1] |
| This compound | IL-6 | 12.5 µM | ~60% | [1] |
| This compound | IL-1β | 12.5 µM | ~50% | [1] |
| Bavachalcone | TNF-α, IL-6, IL-1β | Not Reported | Reduction Observed | [3][4] |
Mechanistic Insights: Targeting Key Signaling Pathways
The anti-inflammatory effects of both this compound and bavachalcone are rooted in their ability to interfere with pro-inflammatory signaling cascades.
This compound has been shown to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK), a key component of the MAPK pathway.[1] Furthermore, it prevents the degradation of the inhibitor of kappa B alpha (IκB-α), which consequently blocks the nuclear translocation of the p65 subunit of NF-κB.[1] This dual inhibition effectively suppresses the transcription of genes encoding for pro-inflammatory mediators.
Caption: Signaling pathways modulated by this compound and bavachalcone.
Experimental Protocols
The following are generalized experimental protocols based on the cited literature for assessing the anti-inflammatory activity of this compound and bavachalcone in RAW 264.7 macrophages.
1. Cell Culture and Treatment:
-
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cells are seeded in appropriate culture plates (e.g., 96-well or 24-well plates) and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of this compound or bavachalcone for a specified period (e.g., 1-2 hours).
-
Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response and incubated for a further period (e.g., 24 hours).
2. Nitric Oxide (NO) Production Assay (Griess Assay):
-
After the incubation period, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.
-
The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
The concentration of nitrite, a stable product of NO, is determined by comparison with a standard curve of sodium nitrite.
3. Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) Measurement (ELISA):
-
The levels of PGE2 and pro-inflammatory cytokines in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
4. Western Blot Analysis for Signaling Pathway Proteins:
-
After treatment, cells are lysed to extract total protein.
-
Protein concentrations are determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., JNK, IκB-α, p65).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
References
- 1. This compound Prevents Inflammatory Response in LPS-Stimulated Macrophages by Inhibiting the JNK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suppression of human macrophage interleukin-6 by a nonpsychoactive cannabinoid acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apjai-journal.org [apjai-journal.org]
Isodorsmanin A vs. Isobavachalcone: A Comparative Analysis of Their Effects on Macrophage Function
This guide provides a detailed, objective comparison of the effects of two natural chalcones, Isodorsmanin A and Isobavachalcone, on macrophage activity. Both compounds are derived from the seeds of Psoralea corylifolia L. and have demonstrated significant anti-inflammatory properties.[1][2] This analysis is intended for researchers, scientists, and drug development professionals investigating novel immunomodulatory agents.
Core Anti-Inflammatory Effects
Both this compound (IDA) and Isobavachalcone (IBC) exhibit potent anti-inflammatory effects on macrophages, primarily by suppressing the production of key inflammatory mediators and cytokines. The available data predominantly focuses on their activity in lipopolysaccharide (LPS)-stimulated macrophage models, which mimic a pro-inflammatory M1 phenotype.
This compound (IDA)
Studies on IDA have centered on its ability to mitigate the inflammatory cascade in LPS-activated RAW 264.7 macrophages. IDA effectively suppresses the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[1][3] This is achieved by downregulating the mRNA expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5] Furthermore, IDA significantly reduces the secretion of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][6] Importantly, these effects are observed at concentrations that do not induce cytotoxicity.[3]
Isobavachalcone (IBC)
Similar to IDA, Isobavachalcone has been shown to reduce the overproduction of inflammatory mediators and pro-inflammatory cytokines in LPS-stimulated macrophages.[7][8] It also curtails the expression of iNOS and COX-2.[7] A distinguishing feature of IBC is its documented effect on macrophage polarization. Research indicates that IBC can inhibit the differentiation of macrophages towards the M2 phenotype, an alternative activation state often associated with tissue repair but also implicated in tumor progression.[9] Specifically, in an IL-4 stimulated environment, IBC was found to reduce the expression of M2 markers Arginase-1 (ARG1) and mannose receptor C-type 1 (MRC1).[9]
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments, providing a direct comparison of the efficacy of this compound and Isobavachalcone.
Table 1: Effect on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration | Target | Inhibition (%) | Reference |
| This compound | 12.5 µM | Nitric Oxide (NO) | 80.4% | [3][10] |
| 12.5 µM | Prostaglandin E2 (PGE2) | 36.5% | [3][10] | |
| Isobavachalcone | Not specified | Inflammatory Mediators | Marked Reduction | [7] |
Table 2: Effect on Pro-Inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Compound | Concentration | Cytokine | Effect | Reference |
| This compound | 3.13 - 12.5 µM | TNF-α, IL-6, IL-1β | Significant Suppression | [1][6] |
| Isobavachalcone | Not specified | Pro-inflammatory Cytokines | Marked Reduction | [7] |
Table 3: Effect on M2 Macrophage Polarization Markers (IL-4 Stimulated RAW 264.7 Cells)
| Compound | Concentration | Target Gene | Effect | Reference |
| Isobavachalcone | 10 µM | ARG1 | Reduction in mRNA | [9] |
| 10 µM | MRC1 | Reduction in mRNA | [9] |
Signaling Pathway Modulation
Both compounds exert their anti-inflammatory effects by targeting common intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.
This compound (IDA) Signaling Pathway
IDA inhibits the activation of the NF-κB pathway by preventing the degradation of its inhibitor, IκB-α.[1][3] This action blocks the translocation of the p65 subunit of NF-κB to the nucleus, thereby preventing the transcription of genes for pro-inflammatory mediators and cytokines.[5] Within the MAPK pathway, IDA specifically inhibits the phosphorylation of c-Jun N-terminal kinase (JNK), another crucial step in the inflammatory gene expression program.[1][3][4]
Isobavachalcone (IBC) Signaling Pathway
Isobavachalcone also suppresses the NF-κB and MAPK signaling pathways in LPS-stimulated macrophages.[7][8] It has been shown to inhibit the phosphorylation of MAPK proteins, including Extracellular signal-regulated kinase (ERK), and prevent the nuclear translocation of NF-κB.[7][11] Furthermore, IBC's mechanism may be broader, as it has been suggested to modulate both MyD88-dependent and TRIF-dependent signaling downstream of Toll-like receptor 4 (TLR4).[12]
Experimental Protocols
The findings described are based on the following general experimental methodologies.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is predominantly used.[1]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Stimulation: Macrophages are stimulated with 100 ng/mL of lipopolysaccharide (LPS) from E. coli to induce an inflammatory response.[3]
-
Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 1.56 to 12.5 µM) or Isobavachalcone for a period (e.g., 3 hours) before LPS stimulation.[3][4]
Key Assays
-
Cell Viability: The Cell Counting Kit-8 (CCK-8) assay is used to determine the cytotoxic range of the compounds.[3] Macrophages are treated with the compounds and/or LPS for approximately 24 hours before the assay is performed.[3]
-
Nitric Oxide (NO) Measurement: The Griess reaction is used to measure the accumulation of nitrite (a stable product of NO) in the cell culture supernatant.[6]
-
Cytokine and Mediator Measurement (ELISA): Enzyme-linked immunosorbent assay (ELISA) kits are used to quantify the concentrations of PGE2, TNF-α, IL-6, and IL-1β in the culture supernatants.[6]
-
Gene Expression Analysis (RT-qPCR): Total RNA is extracted from treated cells, reverse-transcribed into cDNA, and then quantitative real-time PCR is performed to measure the relative mRNA expression levels of genes like iNOS, COX-2, TNF-α, IL-6, IL-1β, ARG1, and MRC1.
-
Protein Analysis (Western Blot): Western blotting is used to detect the protein levels and phosphorylation status of key signaling molecules, including JNK, IκB-α, and other MAPKs.[4]
References
- 1. This compound Prevents Inflammatory Response in LPS-Stimulated Macrophages by Inhibiting the JNK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological review of isobavachalcone, a naturally occurring chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Prevents Inflammatory Response in LPS-Stimulated Macrophages by Inhibiting the JNK and NF-κB Signaling Pathways | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Prevents Inflammatory Response in LPS-Stimulated Macrophages by Inhibiting the JNK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isobavachin, a main bioavailable compound in Psoralea corylifolia, alleviates lipopolysaccharide-induced inflammatory responses in macrophages and zebrafish by suppressing the MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isobavachalcone Activates Antitumor Immunity on Orthotopic Pancreatic Cancer Model: A Screening and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. Isobavachalcone attenuates lipopolysaccharide-induced ICAM-1 expression in brain endothelial cells through blockade of toll-like receptor 4 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Efficacy of Isodorsmanin A and Psoralen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of two natural compounds, Isodorsmanin A and psoralen. Both compounds, found in the plant Psoralea corylifolia, have demonstrated significant potential in modulating inflammatory responses. This analysis is based on available experimental data to assist researchers in evaluating their potential as therapeutic agents.
I. Overview of Anti-inflammatory Mechanisms
This compound, a chalcone, primarily exerts its anti-inflammatory effects by targeting key signaling pathways within macrophages. In contrast, psoralen, a furanocoumarin, exhibits a broader range of mechanisms, including the regulation of a wide array of cytokines and interaction with multiple signaling cascades.
This compound has been shown to suppress inflammatory responses in lipopolysaccharide (LPS)-stimulated macrophages by inhibiting the c-Jun N-terminal kinase (JNK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways.[1][2] This inhibition leads to a downstream reduction in the production of inflammatory mediators and cytokines.
Psoralen demonstrates a more multifaceted anti-inflammatory profile. It has been reported to regulate the activation of tumor necrosis factor-alpha (TNF-α), transforming growth factor-beta (TGF-β), and a variety of interleukins (IL-4, IL-5, IL-6, IL-8, IL-12, IL-13)[3][4]. Its mechanisms of action include the inhibition of the activator protein 1 (AP-1) pathway and interaction with the estrogen receptor signaling pathway[5][6]. Furthermore, psoralen is a well-known photosensitizing agent used in PUVA (Psoralen + UVA) therapy, where its photoactivation leads to DNA damage in target cells, inducing apoptosis and modulating immune responses[7][8].
II. Quantitative Comparison of Anti-inflammatory Effects
The following tables summarize the quantitative data on the effects of this compound and psoralen on various inflammatory markers. It is important to note that the experimental conditions, such as cell types and stimuli, may vary between studies, warranting caution in direct comparisons.
Table 1: Effect of this compound on Inflammatory Mediators and Cytokines in LPS-stimulated RAW 264.7 Macrophages
| Inflammatory Marker | Concentration of this compound | % Inhibition / Reduction | Reference |
| Nitric Oxide (NO) | 12.5 µM | Significant reduction | [1][9] |
| Prostaglandin E2 (PGE2) | 12.5 µM | Significant reduction | [1][9] |
| TNF-α | 12.5 µM | 18.6% | [2] |
| IL-6 | 12.5 µM | 45.1% | [2] |
| IL-1β | 12.5 µM | 73.7% | [2] |
Table 2: Effect of Psoralen on Inflammatory Cytokines in Various Cell Models
| Inflammatory Marker | Cell Type | Stimulus | Psoralen Concentration | % Inhibition / Reduction | Reference |
| IL-1β | THP-1 cells | - | Not specified | Significantly decreased | [3] |
| IL-8 | THP-1 cells | - | Not specified | Significantly decreased | [3] |
| TNF-α | Human Periodontal Ligament Cells | P. gingivalis LPS | 12.5 µg/mL | Down-regulated | [6] |
| IL-1β | Human Periodontal Ligament Cells | P. gingivalis LPS | 12.5 µg/mL | Down-regulated | [6] |
| IL-6 | Human Periodontal Ligament Cells | P. gingivalis LPS | 12.5 µg/mL | Down-regulated | [6] |
| IL-8 | Human Periodontal Ligament Cells | P. gingivalis LPS | 12.5 µg/mL | Down-regulated | [6] |
| IL-6 | JME/CF15 human nasal epithelial cells | IL-13 | Not specified | Decreased | [5] |
| IL-8 | JME/CF15 human nasal epithelial cells | IL-13 | Not specified | Decreased | [5] |
III. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for assessing anti-inflammatory activity.
Caption: Signaling pathway of this compound's anti-inflammatory action.
Caption: Psoralen's inhibition of the AP-1 pathway in allergic rhinitis model.
Caption: General experimental workflow for in vitro anti-inflammatory assays.
IV. Experimental Protocols
A. This compound Anti-inflammatory Assay in Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are seeded in plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of this compound (e.g., 3.13, 6.25, 12.5 µM) for 3 hours.
-
Stimulation: Following pre-treatment, cells are stimulated with 100 ng/mL of lipopolysaccharide (LPS) for another 21 hours to induce an inflammatory response.
-
Nitric Oxide (NO) Assay: The concentration of NO in the cell culture supernatant is measured using the Griess reagent.
-
Cytokine Analysis (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits.
-
Western Blot Analysis: Cell lysates are prepared to determine the protein expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and the phosphorylation status of JNK and IκB-α. This is performed using standard western blotting techniques with specific primary and secondary antibodies.
B. Psoralen Anti-inflammatory Assay in Nasal Epithelial Cells
-
Cell Culture: JME/CF15 human nasal epithelial cells are cultured under appropriate conditions.
-
Stimulation and Treatment: An in vitro allergic rhinitis model is established by inducing the cells with IL-13. The effect of psoralen is assessed by treating the IL-13-induced cells with various concentrations of psoralen.
-
Cytokine Analysis (ELISA and RT-qPCR): The expression levels of inflammatory cytokines like granulocyte-macrophage colony-stimulating factor (GM-CSF) and Eotaxin are determined by ELISA. The mRNA expression of IL-6 and IL-8 is assessed by reverse transcription-quantitative PCR (RT-qPCR).
-
Western Blot Analysis: The expression and phosphorylation of c-Fos and c-Jun, components of the AP-1 pathway, and the expression of cystatin-SN (CST1) are detected by western blotting.
V. Conclusion
Both this compound and psoralen exhibit promising anti-inflammatory properties through distinct mechanisms of action. This compound demonstrates potent inhibition of the JNK and NF-κB pathways in macrophages, leading to a significant reduction in key inflammatory mediators. Psoralen displays a broader inhibitory profile, affecting multiple cytokines and signaling pathways, including the AP-1 and estrogen receptor pathways.
The choice between these two compounds for further research and development would depend on the specific inflammatory condition being targeted. The targeted mechanism of this compound may be advantageous for diseases where macrophage-driven inflammation is central. The diverse mechanisms of psoralen, including its photo-sensitizing properties, offer a wider range of therapeutic possibilities, particularly in dermatology. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively determine their relative potency and therapeutic potential.
References
- 1. This compound Prevents Inflammatory Response in LPS-Stimulated Macrophages by Inhibiting the JNK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Prevents Inflammatory Response in LPS-Stimulated Macrophages by Inhibiting the JNK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Review of the Pharmacological Properties of Psoralen [frontiersin.org]
- 4. A Review of the Pharmacological Properties of Psoralen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Psoralen inhibits the inflammatory response and mucus production in allergic rhinitis by inhibiting the activator protein 1 pathway and the downstream expression of cystatin-SN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Isodorsmanin A and Dexamethasone: A Comparative Analysis of Anti-Inflammatory Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of Isodorsmanin A, a natural chalcone, and Dexamethasone, a well-established corticosteroid. This analysis is supported by experimental data from studies on lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells), a standard in vitro model for assessing inflammatory responses.
This guide will delve into the mechanisms of action, present a quantitative comparison of their effects on key inflammatory mediators and enzymes, and provide detailed experimental protocols for the cited assays.
Mechanisms of Action: Targeting Inflammatory Cascades
Both this compound and Dexamethasone exert their anti-inflammatory effects by modulating critical signaling pathways involved in the inflammatory response. However, their primary molecular targets and mechanisms of action differ significantly.
This compound has been shown to inhibit the inflammatory response by targeting the c-Jun N-terminal kinase (JNK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][2][3] In LPS-stimulated macrophages, this compound prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκB-α.[1] This action effectively blocks the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of various pro-inflammatory genes.[1] Additionally, this compound inhibits the phosphorylation of JNK, a key component of the mitogen-activated protein kinase (MAPK) pathway, which is also crucial for the inflammatory response.[1][2][3]
Dexamethasone , a synthetic glucocorticoid, functions by binding to the cytosolic glucocorticoid receptor (GR).[4][5] Upon binding, the dexamethasone-GR complex translocates to the nucleus where it modulates gene expression.[4][5] Its anti-inflammatory effects are primarily achieved through two mechanisms: transactivation and transrepression. Through transactivation, it upregulates the expression of anti-inflammatory proteins. More significantly, through transrepression, it interferes with the activity of pro-inflammatory transcription factors such as NF-κB and Activator Protein-1 (AP-1), thereby inhibiting the expression of a wide range of inflammatory cytokines, chemokines, and enzymes.[4][5][6]
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the quantitative data on the inhibitory effects of this compound and Dexamethasone on the production of key inflammatory mediators and the expression of pro-inflammatory enzymes in LPS-stimulated RAW 264.7 macrophages.
Table 1: Inhibition of Inflammatory Mediators
| Inflammatory Mediator | This compound (Concentration) | % Inhibition | Dexamethasone (Concentration) | % Inhibition |
| Nitric Oxide (NO) | 12.5 µM | ~55% | 1 µM | ~75%[7][8] |
| Prostaglandin E2 (PGE2) | 12.5 µM | ~60%[2] | 10 µM | ~80%[9] |
| TNF-α | 12.5 µM | ~50%[2] | 1 µM | ~80%[10] |
| IL-6 | 12.5 µM | ~70%[2] | 6 µM | Significant reduction[6] |
| IL-1β | 12.5 µM | ~65%[2] | 1 µM | Significant reduction[4][5] |
Table 2: Inhibition of Pro-inflammatory Enzyme Expression
| Enzyme | This compound (Concentration) | % Inhibition | Dexamethasone (Concentration) | % Inhibition |
| iNOS | 12.5 µM | Significant reduction[2][3] | 10 µM | Significant reduction[11][12] |
| COX-2 | 12.5 µM | Significant reduction[2][3] | 0.1 µM | Substantial suppression[13][14] |
Signaling Pathways and Experimental Workflow
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. This compound Prevents Inflammatory Response in LPS-Stimulated Macrophages by Inhibiting the JNK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Prevents Inflammatory Response in LPS-Stimulated Macrophages by Inhibiting the JNK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Is Nitric Oxide Decrease Observed with Naphthoquinones in LPS Stimulated RAW 264.7 Macrophages a Beneficial Property? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nardochinoid B Inhibited the Activation of RAW264.7 Macrophages Stimulated by Lipopolysaccharide through Activating the Nrf2/HO-1 Pathway [mdpi.com]
- 10. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validating JNK Pathway Inhibition In Vivo: A Comparative Guide to Isodorsmanin A and Alternative Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of cellular responses to stress, inflammation, and apoptosis. Its role in various pathologies, including neurodegenerative diseases, inflammatory disorders, and cancer, has made it an attractive target for therapeutic intervention. Isodorsmanin A, a natural chalcone, has emerged as a potential JNK pathway inhibitor. This guide provides a comparative analysis of this compound's performance against established JNK inhibitors, SP600125 and AS602801, with a focus on in vivo validation. While in vitro data demonstrates the potential of this compound, a significant gap exists in its in vivo characterization, positioning SP600125 and AS602801 as currently better-validated alternatives for animal studies.
Comparative Analysis of JNK Inhibitors
This section summarizes the available data on this compound and compares it with the well-characterized JNK inhibitors, SP600125 and AS602801.
In Vitro Inhibition of JNK Phosphorylation
This compound has been shown to inhibit the phosphorylation of JNK in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This foundational data suggests its potential as a JNK pathway inhibitor.
| Compound | Cell Line | Stimulation | Concentration | Inhibition of JNK Phosphorylation | Reference |
| This compound | RAW 264.7 macrophages | LPS (100 ng/mL) | 6.25 µM | Significant reduction | [1] |
| 12.5 µM | Stronger reduction | [1] |
In Vivo Performance of Alternative JNK Inhibitors
Due to the lack of available in vivo data for this compound, this section details the performance of two widely used JNK inhibitors, SP600125 and AS602801, in various animal models. This information provides a benchmark for the potential future in vivo studies of this compound.
SP600125
| Animal Model | Disease Model | Administration | Dosage | Key In Vivo Outcome | Reference |
| Mouse | LPS-induced inflammation | Intraperitoneal (i.p.) | 15 mg/kg | Significant reduction in serum TNF-α levels | [2] |
| Mouse | Anti-CD3-induced T-cell apoptosis | Subcutaneous (s.c.) | 15 mg/kg | Inhibition of CD4+CD8+ thymocyte apoptosis | [2] |
| Mouse | Cholestatic liver injury (ANIT-induced) | Intraperitoneal (i.p.) | 15 mg/kg | Substantial decrease in liver injury markers and JNK signaling | [3] |
AS602801 (Bentamapimod)
| Animal Model | Disease Model | Administration | Dosage | Key In Vivo Outcome | Reference |
| Nude Mouse | Endometriosis (human tissue xenografts) | Oral gavage | 30 mg/kg/day | 29% regression of endometriotic lesions | [1] |
| Rat | Autologous endometriosis model | Not specified | Not specified | 48% regression of endometriotic lesions | [1] |
| Mouse | Pancreatic cancer xenograft | Intraperitoneal (i.p.) | 40 mg/kg/day | Reduction in tumor-initiating cancer stem cells | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols for assessing JNK pathway inhibition.
In Vitro Western Blot for JNK Phosphorylation (this compound)
This protocol is based on the methodology used to assess this compound's effect on JNK phosphorylation in macrophages[1].
-
Cell Culture and Treatment: RAW 264.7 macrophages are cultured in appropriate media. Cells are pre-treated with varying concentrations of this compound (e.g., 6.25 µM, 12.5 µM) or vehicle control for a specified time (e.g., 1 hour).
-
Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a designated period (e.g., 30 minutes) to induce JNK phosphorylation.
-
Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay or a similar method.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated JNK (p-JNK) and total JNK. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Detection: After washing, the membrane is incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software. The level of p-JNK is normalized to the total JNK and the loading control.
In Vivo JNK Inhibition Assessment in a Mouse Model (General Protocol)
This protocol provides a general framework for evaluating the in vivo efficacy of a JNK inhibitor, drawing from methodologies used for SP600125 and AS602801[2][3][4].
-
Animal Model Selection: Choose an appropriate animal model that recapitulates the disease of interest where the JNK pathway is implicated (e.g., LPS-induced inflammation, cancer xenograft model).
-
Compound Administration: The JNK inhibitor (e.g., SP600125, AS602801, or a novel compound like this compound) is administered to the animals via a suitable route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. A vehicle control group is essential.
-
Tissue Collection and Processing: At the end of the treatment period, animals are euthanized, and relevant tissues (e.g., liver, tumor, brain) are collected. Tissues can be flash-frozen in liquid nitrogen for protein analysis or fixed in formalin for immunohistochemistry.
-
Western Blot Analysis of Tissue Lysates:
-
Frozen tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined, and Western blotting is performed as described in the in vitro protocol to assess the levels of p-JNK and total JNK in the tissue lysates.
-
-
Immunohistochemistry (IHC) for p-JNK:
-
Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed to unmask the epitope.
-
Sections are incubated with a primary antibody against p-JNK.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a chromogenic substrate to visualize the target protein.
-
Sections are counterstained and mounted for microscopic examination. The intensity and distribution of p-JNK staining are evaluated.
-
-
Pharmacokinetic Analysis: Blood samples are collected at various time points after compound administration to determine the pharmacokinetic profile (e.g., Cmax, Tmax, AUC) of the inhibitor.
-
Efficacy Readouts: In addition to target engagement (JNK inhibition), downstream efficacy endpoints should be measured. These can include tumor volume, inflammatory cytokine levels in serum or tissue, or behavioral assessments, depending on the disease model.
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental designs is crucial for understanding and communication. The following diagrams were generated using Graphviz (DOT language).
Caption: The JNK signaling pathway is activated by cellular stressors, leading to gene expression changes.
Caption: A generalized workflow for the in vivo validation of a JNK inhibitor.
References
- 1. Bentamapimod (JNK Inhibitor AS602801) Induces Regression of Endometriotic Lesions in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. The novel JNK inhibitor AS602801 inhibits cancer stem cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to NF-κB Inhibition: Isodorsmanin A vs. Specific Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the NF-κB inhibitory activity of Isodorsmanin A against well-established, specific inhibitors of the NF-κB signaling pathway. The information presented herein is supported by experimental data to aid in the selection of appropriate research tools for studying NF-κB-mediated inflammatory and disease processes.
Introduction to NF-κB Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory genes. Its dysregulation is implicated in a multitude of chronic inflammatory diseases and cancers. Consequently, the inhibition of this pathway is a significant area of therapeutic research. This guide focuses on this compound, a natural chalcone, and compares its NF-κB inhibitory profile with that of three widely used specific inhibitors: BAY 11-7082, MG132, and Parthenolide.
Mechanism of Action and Comparative Efficacy
This compound has been shown to suppress the production of inflammatory mediators and pro-inflammatory cytokines by inhibiting the NF-κB pathway.[1][2] Its primary mechanism involves the inhibition of IκB-α phosphorylation and subsequent degradation. This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of NF-κB target genes.[1][2]
To provide a clear comparison, the following table summarizes the mechanisms of action and reported efficacy of this compound and the selected specific inhibitors.
| Inhibitor | Mechanism of Action | Reported IC50 / Effective Concentration | Key Cellular Effects |
| This compound | Inhibits phosphorylation and degradation of IκB-α.[1][2] | Effective at 6.25 µM and 12.5 µM in reducing iNOS and COX-2 expression.[3] | Suppresses production of NO, PGE2, TNF-α, IL-6, and IL-1β.[1][2] |
| BAY 11-7082 | Irreversibly inhibits TNF-α-induced phosphorylation of IκB-α. | IC50 of 10 µM for TNF-α-induced IκB-α phosphorylation. | Inhibits NF-κB p65 DNA-binding activity; reduces release of TNF-α, IL-6, and IL-8. |
| MG132 | A potent, reversible proteasome inhibitor that prevents the degradation of ubiquitin-conjugated proteins, including IκB-α. | IC50 of 3 µM for NF-κB activation. | Blocks NF-κB activation by preventing IκB-α degradation. |
| Parthenolide | Primarily inhibits IκB kinase (IKK) activity, preventing the phosphorylation of IκB-α. May also directly interact with the p65 subunit of NF-κB. | Effective at various concentrations depending on the cell type and stimulus. | Prevents NF-κB activation, IκBα degradation, and IκB Kinase complex activity. |
Visualizing the NF-κB Signaling Pathway and Points of Inhibition
The following diagram illustrates the canonical NF-κB signaling pathway and highlights the points of intervention for this compound and the comparative inhibitors.
Caption: NF-κB signaling pathway with inhibitor targets.
Experimental Protocols
To confirm and compare the NF-κB inhibitory activities of this compound and other specific inhibitors, the following experimental protocols are provided.
Western Blot Analysis of p65 Nuclear Translocation and IκBα Degradation
This protocol allows for the visualization and semi-quantification of key proteins in the NF-κB pathway.
a. Cell Culture and Treatment:
-
Seed appropriate cells (e.g., RAW 264.7 macrophages) in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with various concentrations of this compound, BAY 11-7082, MG132, or Parthenolide for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., lipopolysaccharide [LPS] at 1 µg/mL) for 30-60 minutes.
b. Nuclear and Cytoplasmic Protein Extraction:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells using a nuclear and cytoplasmic extraction kit according to the manufacturer's instructions.
-
Determine protein concentration of both fractions using a BCA protein assay.
c. Western Blotting:
-
Separate 20-40 µg of protein from each fraction on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p65, IκBα, and a loading control (e.g., Lamin B1 for nuclear fraction, β-actin for cytoplasmic fraction) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest to its respective loading control.
-
Compare the levels of nuclear p65 and cytoplasmic IκBα between different treatment groups.
Caption: Western Blot experimental workflow.
NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.
a. Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) in a 24-well plate with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).
-
Allow cells to express the plasmids for 24 hours.
b. Treatment and Stimulation:
-
Pre-treat the transfected cells with this compound or other inhibitors for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours.
c. Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
d. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in NF-κB activity relative to the unstimulated control.
-
Determine the dose-dependent inhibitory effect of each compound.
Caption: Luciferase reporter assay workflow.
Conclusion
This compound presents itself as a promising natural compound for the inhibition of the NF-κB pathway through its targeted action on IκB-α phosphorylation and degradation. Its efficacy is comparable to that of the well-established inhibitor BAY 11-7082, which shares a similar mechanism. In comparison to broader-acting inhibitors like the proteasome inhibitor MG132, this compound offers a more targeted approach to NF-κB inhibition. Further head-to-head comparative studies using the protocols outlined in this guide will be invaluable for elucidating the precise therapeutic potential of this compound in the context of NF-κB-driven pathologies.
References
Navigating Isodorsmanin A Research: A Comparative Guide to Antibody Specificity
For researchers, scientists, and drug development professionals investigating the therapeutic potential of Isodorsmanin A, the reliability of experimental data is paramount. This guide provides a comparative analysis of antibodies utilized in key this compound research, focusing on their application in elucidating the compound's mechanism of action. We delve into the specifics of antibodies targeting the JNK and NF-κB signaling pathways, presenting available data on their use and providing detailed experimental protocols to aid in experimental design and reproducibility.
This compound, a chalcone isolated from the plant Psoralea corylifolia, has demonstrated significant anti-inflammatory properties.[1][2] Research indicates that its mechanism of action involves the inhibition of key inflammatory signaling pathways, namely the c-Jun N-terminal kinase (JNK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways.[1][2][3] The accuracy of these findings heavily relies on the specificity and quality of the antibodies used to detect the phosphorylation and degradation of key proteins within these cascades.
Antibody Performance in this compound Research
While the study by Chung et al. (2023) does not explicitly report data on the cross-reactivity of the antibodies used, the clarity of the Western blot results suggests a high degree of specificity under the described experimental conditions. The antibodies targeting phosphorylated JNK (p-JNK) and total JNK allowed for a ratiometric analysis of JNK activation, a standard and accepted method in the field. Similarly, the distinct bands observed for IκB-α and p65 in both cytoplasmic and nuclear extracts indicate that the antibodies are recognizing their intended targets.[3]
It is crucial for researchers to recognize that antibody performance can be variable and context-dependent.[4][5] Factors such as the experimental application (e.g., Western blot, immunofluorescence), cell or tissue type, and the specific protocol employed can all influence an antibody's specificity and sensitivity.[6] Therefore, independent validation of antibodies in the specific experimental system is always recommended.[4][5]
Below is a summary of the key antibodies utilized in the aforementioned study to investigate the effects of this compound.
Table 1: Summary of Primary Antibodies Used in this compound Research
| Target Protein | Antibody Type | Application | Manufacturer & Catalog No. |
| Phospho-JNK (Thr183/Tyr185) | Not Specified | Western Blot | Not Specified in Source |
| JNK | Not Specified | Western Blot | Not Specified in Source |
| p65 | Not Specified | Western Blot | Not Specified in Source |
| IκB-α | Not Specified | Western Blot | Not Specified in Source |
| β-actin | Not Specified | Western Blot | Not Specified in Source |
Note: The specific manufacturers and catalog numbers for the antibodies used in the primary research study by Chung et al. (2023) were not detailed in the publication.
Experimental Protocols
To ensure the reproducibility of findings, detailed experimental protocols are essential. The following is the Western blot protocol as described by Chung et al. (2023) for their investigation into this compound's effects on RAW 264.7 macrophages.
Western Blot Protocol for JNK and NF-κB Pathway Analysis
1. Cell Lysis and Protein Extraction:
-
RAW 264.7 macrophage cells were treated with this compound at various concentrations.
-
Following treatment, cells were harvested and lysed to extract total cellular proteins. For the analysis of NF-κB p65 translocation, nuclear and cytoplasmic protein fractions were separated.[3]
2. Protein Quantification:
-
The concentration of the extracted proteins was determined using a suitable protein assay to ensure equal loading of samples.
3. Gel Electrophoresis and Protein Transfer:
-
Equal amounts of protein from each sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins were then transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
The PVDF membrane was blocked to prevent non-specific antibody binding.
-
The membrane was incubated with primary antibodies specific for the target proteins (p-JNK, JNK, p65, IκB-α, and β-actin as a loading control) overnight at 4°C.[3]
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
5. Detection:
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands was quantified to determine the relative protein levels.[3]
Visualizing the Molecular Pathways
To provide a clearer understanding of the signaling pathways modulated by this compound, the following diagrams were generated using the Graphviz DOT language.
Caption: this compound inhibits inflammatory signaling pathways.
Caption: A typical workflow for Western blot analysis.
Conclusion
The investigation of this compound's therapeutic potential is a promising area of research. The reliability of findings in this field is intrinsically linked to the quality and specificity of the antibodies used to probe its molecular mechanisms. While existing research provides a solid foundation, this guide highlights the necessity for researchers to remain vigilant about antibody validation. By adhering to detailed experimental protocols and critically evaluating the performance of antibodies within their specific experimental contexts, the scientific community can build a more robust and reproducible understanding of this compound's mode of action, ultimately accelerating its potential translation into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Prevents Inflammatory Response in LPS-Stimulated Macrophages by Inhibiting the JNK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Prevents Inflammatory Response in LPS-Stimulated Macrophages by Inhibiting the JNK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody Validation: Does It Do What It Says on the Label? - epistem [epistem.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Isodorsmanin A: Unraveling the Structure-Activity Relationship for Future Drug Development
A comprehensive guide for researchers, scientists, and drug development professionals on the structure-activity relationship (SAR) of Isodorsmanin A and its analogs, focusing on their anti-inflammatory properties. This guide provides a comparative analysis of related compounds, detailed experimental data, and insights into the molecular mechanisms underpinning their biological activity.
This compound, a chromenochalcone isolated from the seeds of Psoralea corylifolia L., has emerged as a promising natural product with significant anti-inflammatory properties.[1][2][3] Its unique chemical scaffold presents a valuable template for the design and development of novel therapeutic agents. Understanding the relationship between the chemical structure of this compound and its biological activity is paramount for optimizing its potency, selectivity, and pharmacokinetic profile. While direct and extensive SAR studies on a wide range of this compound derivatives are still emerging, analysis of related chalcone and chromenochalcone analogs provides critical insights into the key structural features governing their anti-inflammatory effects.
Comparative Anti-inflammatory Activity of this compound and Related Chalcones
The anti-inflammatory activity of this compound and a selection of related chalcone derivatives are summarized in the table below. The data highlights the inhibitory effects on key inflammatory mediators, primarily nitric oxide (NO) and cyclooxygenase (COX) enzymes.
| Compound | Modification | Biological Activity | IC50 (µM) | Reference |
| This compound | - | Inhibition of NO production in LPS-stimulated RAW 264.7 macrophages | Not explicitly defined as IC50, but significant reduction at 12.5 µM | [2] |
| Chalcone Derivative 1 | 2',5'-dihydroxy substitution | Inhibition of β-glucuronidase release from rat neutrophils | 1.6 ± 0.2 | [4] |
| Chalcone Derivative 2 | 2',5'-dialkoxy substitution | Inhibition of NO formation in murine microglial cells | 0.7 ± 0.06 | [4] |
| Chalcone Derivative 3h | Phenyl and furan rings | Inhibition of NO production in RAW264.7 cells | Not specified | [5] |
| Chalcone Derivative 3l | Phenyl and furan rings | Inhibition of NO production in RAW264.7 cells | Not specified | [5] |
| Fluorinated Chalcone 17 | 4-fluoro-3',4',5'-trimethoxy substitution | Inhibition of NO production | 0.03 | [6][7] |
| Pyrrolylated Chalcone 16 | 3-(2,5-dimethoxyphenyl)-1-(1H-pyrrol-2-yl)-prop-2-en-1-one | Inhibition of NO production | 12.1 ± 1.5 | [8] |
| Pyrrolylated Chalcone 16 | 3-(2,5-dimethoxyphenyl)-1-(1H-pyrrol-2-yl)-prop-2-en-1-one | Inhibition of PGE2 production | 0.5 ± 1.5 | [8] |
| Chromen Chalcone Derivative | Benzo[f]chromen moiety | COX-2 Inhibition | 0.25 - 0.43 | [9] |
Key Insights into the Structure-Activity Relationship
Analysis of this compound and related chalcones reveals several key structural features that influence their anti-inflammatory activity:
-
Hydroxylation and Methoxylation: The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic rings are critical. Dihydroxylation, particularly at the 2' and 5' positions of the A-ring, has been shown to be important for activity.[4][10][11]
-
The α,β-Unsaturated Carbonyl Group: This Michael acceptor moiety is a characteristic feature of chalcones and is believed to be crucial for their interaction with biological targets, including cysteine residues on proteins involved in inflammatory signaling pathways.
-
Heterocyclic Rings: The incorporation of heterocyclic rings, such as the chromene ring in this compound, can significantly modulate the biological activity. Derivatives bearing furan and pyrrole moieties have also demonstrated potent anti-inflammatory effects.[5][8]
-
Halogenation: The introduction of halogen atoms, such as fluorine, can enhance the inhibitory potency of chalcones against nitric oxide production, as seen in fluorinated chalcone derivatives.[6][7]
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of this compound are mediated through the inhibition of key signaling pathways, primarily the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) pathways.[1][2][3] The following diagrams illustrate these pathways and a typical experimental workflow for evaluating the anti-inflammatory activity of this compound analogs.
Caption: this compound inhibits inflammatory pathways.
References
- 1. This compound Prevents Inflammatory Response in LPS-Stimulated Macrophages by Inhibiting the JNK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. The synthesis and effect of fluorinated chalcone derivatives on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. psasir.upm.edu.my [psasir.upm.edu.my]
- 9. Chalcone derivatives bearing chromen or benzo[f]chromen moieties: Design, synthesis, and evaluations of anti-inflammatory, analgesic, selective COX-2 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship studies on chalcone derivatives. the potent inhibition of chemical mediators release - PubMed [pubmed.ncbi.nlm.nih.gov]
Isodorsmanin A: A Comparative Guide to its Anti-Inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current understanding of Isodorsmanin A's anti-inflammatory effects. As of the latest research, in vivo validation of this compound is not yet available in published literature. However, promising in vitro studies have elucidated its mechanism and efficacy, paving the way for future in vivo investigations.
This document compares the available in vitro data for this compound with the well-established in vivo anti-inflammatory effects of Dexamethasone, a widely used corticosteroid. This comparison is intended to provide a benchmark for researchers and to highlight the potential of this compound as a novel anti-inflammatory agent.
I. In Vitro Anti-Inflammatory Profile of this compound
Recent research has demonstrated the anti-inflammatory properties of this compound (IDA) in lipopolysaccharide (LPS)-stimulated murine macrophage (RAW 264.7) cells. The key findings indicate that IDA significantly suppresses the production of pro-inflammatory mediators and cytokines.
Data Summary: this compound vs. Dexamethasone (In Vitro)
| Inflammatory Mediator | This compound Concentration | % Inhibition | Dexamethasone Concentration | % Inhibition |
| Nitric Oxide (NO) | 12.5 µM | Not explicitly stated, but significant reduction shown graphically. | 10 µM | Not explicitly stated, but significant reduction shown graphically. |
| Prostaglandin E2 (PGE2) | 12.5 µM | Not explicitly stated, but significant reduction shown graphically. | 10 µM | Not explicitly stated, but significant reduction shown graphically. |
| Tumor Necrosis Factor-α (TNF-α) | 12.5 µM | 18.6% | Not specified | Not specified |
| Interleukin-6 (IL-6) | 12.5 µM | 45.1% | Not specified | Not specified |
| Interleukin-1β (IL-1β) | 12.5 µM | 73.7% | Not specified | Not specified |
Data extracted from Chung et al. (2023). The study showed a dose-dependent inhibition for this compound.
II. Comparative In Vivo Anti-Inflammatory Data: Dexamethasone
To provide a context for the potential in vivo efficacy of this compound, this section presents data from a common animal model of acute inflammation, the carrageenan-induced paw edema model, using Dexamethasone as the reference drug.
Data Summary: Dexamethasone in Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg, i.p.) | Time Post-Carrageenan | % Inhibition of Paw Edema |
| Dexamethasone | 1 | 3 hours | ~50% |
| Dexamethasone | 10 | 3 hours | Significant reduction (exact % varies between studies) |
This data is representative of typical results and may vary based on specific experimental conditions.
III. Experimental Protocols
A. In Vitro Anti-Inflammatory Assay (this compound)
This protocol is based on the methodology described by Chung et al. (2023).
-
Cell Culture: Murine macrophage RAW 264.7 cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
LPS Stimulation: Cells were pre-treated with various concentrations of this compound (1.56 to 12.5 µM) or Dexamethasone (10 µM) for 1 hour.
-
Induction of Inflammation: Inflammation was induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL and incubating for 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite in the culture medium was measured using the Griess reagent.
-
Prostaglandin E2 (PGE2), TNF-α, IL-6, and IL-1β: The levels of these cytokines in the cell culture supernatants were quantified using commercial enzyme-linked immunosorbent assay (ELISA) kits.
-
-
Western Blot Analysis: To determine the underlying mechanism, the expression and phosphorylation of key signaling proteins (JNK, IκB-α, NF-κB p65) were analyzed by Western blotting.
B. In Vivo Carrageenan-Induced Paw Edema Assay (Standard Protocol)
This is a standard protocol for evaluating the in vivo anti-inflammatory activity of a test compound.
-
Animals: Male Wistar rats (180-200 g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Grouping and Administration: Animals are divided into several groups: a control group (vehicle), a positive control group (e.g., Dexamethasone, 1 mg/kg, intraperitoneally), and treatment groups receiving different doses of the test compound (e.g., this compound). The test compound is administered (e.g., orally or intraperitoneally) 1 hour before the induction of inflammation.
-
Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Biochemical Analysis (Optional): After the final measurement, animals can be euthanized, and the paw tissue can be collected for the analysis of inflammatory markers such as myeloperoxidase (MPO), TNF-α, and IL-1β.
IV. Signaling Pathways and Experimental Workflow
A. Proposed Anti-Inflammatory Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action of this compound based on in vitro studies. This compound has been shown to inhibit the phosphorylation of JNK and the degradation of IκB-α, which in turn prevents the nuclear translocation of the NF-κB p65 subunit. This leads to a downstream reduction in the expression of pro-inflammatory genes.[1][2]
Caption: Proposed anti-inflammatory signaling pathway of this compound.
B. General Experimental Workflow for In Vivo Anti-Inflammatory Studies
The diagram below outlines a typical workflow for evaluating the in vivo anti-inflammatory effects of a test compound like this compound.
Caption: General experimental workflow for in vivo anti-inflammatory screening.
V. Conclusion and Future Directions
The available in vitro evidence strongly suggests that this compound possesses significant anti-inflammatory properties by targeting the JNK and NF-κB signaling pathways.[1][2] These findings provide a solid foundation for its further development.
The next critical step is to validate these effects in vivo. The carrageenan-induced paw edema model, as described in this guide, represents a suitable initial model for these investigations. Future studies should aim to:
-
Establish the in vivo efficacy of this compound in acute and chronic models of inflammation.
-
Determine its pharmacokinetic and pharmacodynamic profile.
-
Evaluate its safety and toxicity.
By undertaking these studies, the full therapeutic potential of this compound as a novel anti-inflammatory agent can be elucidated. This guide serves as a valuable resource for researchers embarking on this next phase of discovery.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Isodorsmanin A
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of Isodorsmanin A. Our aim is to be your preferred resource for laboratory safety and chemical handling, fostering a foundation of deep trust by delivering information that extends beyond the product itself.
Safety and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not currently available, it is classified as a chalcone. Therefore, the following safety precautions are based on the known hazards of this class of compounds. Chalcones can be harmful if swallowed, cause serious eye irritation, and may cause respiratory irritation[1][2][3].
1.1. Hazard Identification and Precautionary Statements
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed. | P264, P270, P301+P312, P330, P501[1] |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313[1][3] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | GHS07 | Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405, P501[1] |
1.2. Recommended Personal Protective Equipment (PPE)
A comprehensive PPE program should be implemented for handling this compound. This program should address hazard assessment, selection, maintenance, and use of PPE, along with employee training[4].
| Protection Type | Recommended Equipment | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Conforming to EN166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. |
| Laboratory coat | To prevent skin contact.[4] | |
| Respiratory Protection | NIOSH-approved respirator | Required if working with powders outside of a ventilated enclosure or if dusts are generated.[1] |
Operational Plan: Handling and Storage
2.1. Receiving and Storage
-
Receiving: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[1] Keep locked up or in an area accessible only to qualified or authorized persons.
2.2. Handling
-
Engineering Controls: Handle this compound in a chemical fume hood to minimize inhalation exposure.
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[1]
-
Spill Procedure:
-
Minor Spills: For small spills of solid material, carefully sweep up and place in a suitable, labeled container for waste disposal. Avoid generating dust.[2]
-
Major Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains.
-
Disposal Plan
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Experimental Protocol: Anti-inflammatory Activity in Macrophages
The following is a detailed methodology for a key experiment to investigate the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.[5][6][7]
4.1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 macrophages.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Experimental Plating: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA analysis).
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute to desired concentrations in cell culture medium.
-
Treatment:
4.2. Measurement of Inflammatory Mediators
| Mediator | Assay | Key Reagents |
| Nitric Oxide (NO) | Griess Assay | Griess Reagent |
| Prostaglandin E2 (PGE2) | ELISA | PGE2 specific antibody |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | ELISA or qRT-PCR | Specific antibodies or primers |
4.3. Western Blot Analysis for Signaling Pathway Components
-
Protein Extraction: Lyse the treated cells and quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total forms of JNK and IκB-α.
-
Detection: Use HRP-conjugated secondary antibodies and an ECL detection system to visualize the protein bands.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the inhibitory effect of this compound on the JNK and NF-κB signaling pathways in LPS-stimulated macrophages and the general experimental workflow.
Caption: this compound inhibits inflammatory pathways.
Caption: Workflow for studying this compound's effects.
References
- 1. echemi.com [echemi.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. gustavus.edu [gustavus.edu]
- 5. mdpi.com [mdpi.com]
- 6. This compound Prevents Inflammatory Response in LPS-Stimulated Macrophages by Inhibiting the JNK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
